Methyl 2,3-dichloroquinoxaline-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,3-dichloroquinoxaline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYANCDEVPWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549828 | |
| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108258-54-4 | |
| Record name | Methyl 2,3-dichloro-6-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108258-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a multi-step synthesis pathway for Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is proposed as a three-step process starting from commercially available reagents. The overall pathway involves the formation of the quinoxaline core, followed by chlorination and subsequent esterification.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of quinoxaline derivatives.
Step 1: Synthesis of 2,3-Dihydroxyquinoxaline-6-carboxylic Acid
This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid to form the quinoxaline core.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diaminobenzoic acid (1 equivalent) and oxalic acid dihydrate (1.2 equivalents) is suspended in 4M hydrochloric acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, during which a precipitate is formed.
-
After cooling to room temperature, the solid product is collected by vacuum filtration.
-
The collected solid is washed sequentially with cold water and ethanol to remove unreacted starting materials and impurities.
-
The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid, is dried under vacuum.
| Reagent | Molar Ratio | Notes |
| 3,4-Diaminobenzoic Acid | 1 | Starting material |
| Oxalic Acid Dihydrate | 1.2 | Condensing agent |
| 4M Hydrochloric Acid | - | Solvent and catalyst |
Step 2: Synthesis of 2,3-Dichloroquinoxaline-6-carboxylic Acid
The hydroxyl groups of the quinoxaline core are replaced with chlorine atoms using a chlorinating agent. A one-pot approach starting from 3,4-diaminobenzoic acid and oxalic acid is also described in patent literature and can be adapted.[1]
Methodology:
-
To a flask containing 2,3-dihydroxyquinoxaline-6-carboxylic acid (1 equivalent), phosphorus oxychloride (POCl3) (10 equivalents) is added carefully.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added dropwise to the suspension.
-
The mixture is heated to reflux (approximately 110°C) and stirred for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.
-
The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2,3-dichloroquinoxaline-6-carboxylic acid.
| Reagent | Molar Ratio | Notes |
| 2,3-Dihydroxyquinoxaline-6-carboxylic Acid | 1 | Starting material |
| Phosphorus Oxychloride (POCl3) | 10 | Chlorinating agent and solvent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
Step 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid group.
Methodology:
-
2,3-Dichloroquinoxaline-6-carboxylic acid (1 equivalent) is suspended in methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the suspension.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to afford this compound.
| Reagent | Molar Ratio/Concentration | Notes |
| 2,3-Dichloroquinoxaline-6-carboxylic Acid | 1 | Starting material |
| Methanol | - | Reagent and solvent |
| Concentrated Sulfuric Acid | Catalytic | Catalyst |
Quantitative Data
The following table summarizes the expected physical and spectroscopic data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected 1H NMR Signals (δ ppm) |
| 2,3-Dihydroxyquinoxaline-6-carboxylic Acid | C9H6N2O4 | 206.16 | >300 | Aromatic protons, carboxylic acid proton, hydroxyl protons |
| 2,3-Dichloroquinoxaline-6-carboxylic Acid | C9H4Cl2N2O2 | 243.05 | Not readily available | Aromatic protons, carboxylic acid proton |
| This compound | C10H6Cl2N2O2 | 257.07 | Not readily available | Aromatic protons, methyl ester protons |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step.
Caption: General experimental workflow for a synthetic chemistry step.
References
In-Depth Technical Guide: Characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, a plausible synthetic route, and expected analytical data, compiled from available chemical literature and spectral data of analogous compounds.
Core Compound Information
This compound is a quinoxaline derivative featuring two chlorine atoms at the 2 and 3 positions and a methyl ester at the 6 position. These reactive chloro groups make it a versatile building block for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the synthesis of a wide range of heterocyclic compounds with potential biological activities.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108258-54-4 | [3] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 257.07 g/mol | [3] |
| Melting Point | 117-119 °C | [4] |
| Appearance | Expected to be a solid | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis Pathway
A likely synthetic route to this compound involves a two-step process starting from a suitable dihydroxyquinoxaline precursor. This pathway is inferred from established methods for the synthesis of similar quinoxaline derivatives.[5][6]
Caption: Plausible synthetic routes to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Hypothetical Precursor)
A general procedure for the synthesis of a dihydroxyquinoxaline carboxylate would involve the condensation of a substituted diaminobenzoic acid with diethyl oxalate.
-
Materials: 3,4-diaminobenzoic acid, Diethyl oxalate, Sodium methoxide, Methanol.
-
Procedure:
-
A solution of 3,4-diaminobenzoic acid in methanol is prepared.
-
An equimolar amount of diethyl oxalate is added to the solution.
-
A catalytic amount of sodium methoxide is added, and the mixture is refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield the dihydroxyquinoxaline precursor.
-
Step 2: Dichlorination to form this compound
The chlorination of the dihydroxy precursor is a common method to introduce the reactive chloro groups.[5][7]
-
Materials: Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
The precursor, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, is suspended in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
A catalytic amount of DMF is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).
-
The excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Alternative Step 2: Esterification of 2,3-dichloroquinoxaline-6-carboxylic acid
If the carboxylic acid is available, a standard esterification can be performed.[8][9]
-
Materials: 2,3-dichloroquinoxaline-6-carboxylic acid, Methanol, Sulfuric acid (catalytic amount) or a coupling agent like DCC with DMAP.
-
Procedure (Acid-catalyzed):
-
2,3-dichloroquinoxaline-6-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the methyl ester.
-
Spectroscopic Characterization (Expected Data)
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | d | 1H | Aromatic H (H-5 or H-7) |
| ~8.1 - 8.3 | dd | 1H | Aromatic H (H-7 or H-5) |
| ~7.9 - 8.1 | d | 1H | Aromatic H (H-8) |
| ~4.0 | s | 3H | -OCH₃ |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~145 - 150 | C-Cl (C-2, C-3) |
| ~140 - 142 | Quaternary C of quinoxaline |
| ~130 - 135 | Aromatic CH |
| ~128 - 130 | Aromatic CH |
| ~125 - 128 | Quaternary C of quinoxaline |
| ~53 | -OCH₃ |
Table 4: Expected IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium | C=C and C=N aromatic ring stretches |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 - 750 | Strong | C-Cl stretch |
Table 5: Expected Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 256/258/260 | High | [M]⁺• (isotopic pattern for 2 Cl) |
| 225/227/229 | Medium | [M - OCH₃]⁺ |
| 197/199 | Medium | [M - COOCH₃]⁺ |
Potential Applications and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[12][13] The reactive chlorine atoms on this compound serve as handles for further chemical modifications to generate libraries of novel compounds for drug discovery. For instance, nucleophilic aromatic substitution reactions can be employed to introduce various amine, thiol, or alcohol-containing moieties, potentially leading to compounds that interact with specific biological targets.
Caption: Drug discovery workflow utilizing the title compound.
This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data is limited in the public domain, the provided information, based on analogous compounds, offers a robust starting point for its synthesis, characterization, and further application in medicinal chemistry and materials science.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2,3-dichloroquinoxaline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Methyl 2,3-dichloroquinoxaline-6-carboxylate (CAS No. 108258-54-4). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a comprehensive analysis based on the well-characterized parent compound, 2,3-dichloroquinoxaline, and predicts the spectroscopic characteristics of the target molecule. Furthermore, a plausible and detailed synthetic protocol is proposed, supported by established chemical methodologies for analogous quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is a halogenated quinoxaline derivative. The quinoxaline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities. The presence of chloro-substituents at the 2 and 3 positions provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The methyl carboxylate group at the 6-position can influence the molecule's polarity, solubility, and binding interactions with biological targets.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 108258-54-4 |
| Molecular Formula | C10H6Cl2N2O2 |
| Molecular Weight | 257.07 g/mol |
Spectroscopic Data
Data for 2,3-dichloroquinoxaline
The following table summarizes the reported spectroscopic data for 2,3-dichloroquinoxaline (CAS No. 2213-63-0).
| Technique | Data | Source |
| ¹H NMR | (350 MHz, CDCl₃): δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH) | [1] |
| ¹³C NMR | (CDCl₃): δ 143.3, 140.9, 131.6, 127.8 | [1] |
| Mass Spec. (ESI-MS) | m/z calculated for C₈H₄Cl₂N₂: 197.98, found: 199.10 [M+H]⁺ | [1] |
Predicted Spectroscopic Data for this compound
The addition of a methyl carboxylate group at the 6-position of the quinoxaline ring is expected to introduce characteristic signals and alter the pattern of the aromatic region in the NMR spectra.
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: The symmetry of the aromatic signals will be broken. Three distinct aromatic protons are expected, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet in the δ 7.8-8.5 ppm range. Methyl Protons: A sharp singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.9-4.1 ppm. |
| ¹³C NMR | Aromatic Carbons: Additional signals for the substituted and unsubstituted aromatic carbons are expected. Carbonyl Carbon: A signal for the ester carbonyl carbon (-C=O) is predicted in the δ 165-170 ppm region. Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) is expected around δ 52-54 ppm. |
| Mass Spec. | The molecular ion peak [M]⁺ would be expected at m/z 256 and 258, with an isotopic pattern characteristic of two chlorine atoms. The [M+H]⁺ peak would be observed at m/z 257 and 259. |
Experimental Protocols
A plausible synthetic route to obtain this compound is outlined below. The synthesis involves the cyclization of a substituted o-phenylenediamine to form the quinoxaline core, followed by chlorination.
Proposed Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of methyl 3,4-diaminobenzoate in ethanol.
-
Addition of Reagent: Add 1.1 equivalents of diethyl oxalate to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield methyl 2,3-dihydroxyquinoxaline-6-carboxylate.
Proposed Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend 1 equivalent of methyl 2,3-dihydroxyquinoxaline-6-carboxylate in phosphorus oxychloride (POCl₃).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction should be monitored by TLC.[1]
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visualization of Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow for this compound.
References
An In-depth Technical Guide to 1H and 13C NMR Analysis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, establishes them as a focal point in medicinal chemistry and drug discovery.[1][2][3][4] A thorough and precise characterization of these molecules is fundamental to understanding their structure-activity relationships, ensuring purity, and confirming their identity. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of their molecular structure.[1] This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of quinoxaline derivatives, complete with data tables, experimental protocols, and a standardized workflow.
General Principles of NMR Spectroscopy of Quinoxalines
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule.[1] For the quinoxaline core, proton signals typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.5 and 9.5 ppm.[1] The chemical shifts of these protons are influenced by the electronic effects of substituents on the ring. Similarly, the carbon signals of the quinoxaline scaffold are observed in the aromatic region of the ¹³C NMR spectrum. The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents, making NMR an invaluable tool for structural confirmation.
Experimental Protocol for ¹H and ¹³C NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a generalized methodology for the analysis of quinoxaline derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: The choice of solvent is critical. Common deuterated solvents for quinoxaline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[5][6] The selection depends on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer Frequency: Experiments are typically performed on 300, 400, or 600 MHz NMR spectrometers for ¹H NMR and corresponding frequencies (e.g., 75, 100, 125, or 150 MHz) for ¹³C NMR.[5][6][7]
-
¹H NMR Parameters:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: Typically several hundred to several thousand scans are required due to the low natural abundance of the ¹³C isotope.
-
Decoupling: Proton broadband decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to obtain a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.
-
Integration: The relative areas of the signals in the ¹H NMR spectrum are integrated to determine the ratio of protons.
-
Peak Picking: The chemical shifts of the signals are determined.
-
Coupling Constant Measurement: The splitting patterns of the signals are analyzed to determine the coupling constants (J-values), which provide information about the connectivity of adjacent nuclei.
NMR Data of Quinoxaline Derivatives
The following tables summarize the ¹H and ¹³C NMR data for a selection of quinoxaline derivatives, providing a reference for researchers in the field.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives
| Compound | H-2/H-3 | H-5/H-8 | H-6/H-7 | Other Protons | Solvent |
| 2-Phenylquinoxaline | 9.31 (s, 1H) | 8.16-8.06 (m, 2H) | 7.82-7.66 (m, 2H) | 7.61-7.40 (m, 3H, Ar-H), 8.25-8.17 (m, 2H, Ar-H) | CDCl₃ |
| 2-(4-Methoxyphenyl)quinoxaline | 9.28 (s, 1H) | 8.07-8.18 (m, 4H) | 7.71-7.75 (m, 2H) | 7.05-7.08 (m, 2H, Ar-H), 3.88 (s, 3H, -OCH₃) | CDCl₃ |
| 2-(4-Nitrophenyl)quinoxaline | 9.36 (s, 1H) | 8.11-8.18 (m, 2H) | 7.77-7.85 (m, 2H) | 8.40 (s, 1H, Ar-H) | CDCl₃ |
| 1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | - | 7.96-8.12 (m, 4H) | 7.96-8.12 (m, 4H) | 3.09 (s, 2H, -CH₂-), 10.12 (bs, 1H, -NH) | DMSO-d₆ |
| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | - | 8.17 (d, J=2.1 Hz, 1H) | 7.71 (dd, J=8.8, 2.1 Hz, 1H), 7.84 (d, J=8.8 Hz, 1H) | 8.15 (d, J=3.5 Hz, 1H), 8.12 (d, J=3.5 Hz, 1H), 7.38 (d, J=15.3 Hz, 2H), 7.37 (d, J=15.3 Hz, 2H), 7.32 (t, J=3.4 Hz, 2H), 7.11-7.08 (m, 2H) | CDCl₃ |
Data compiled from references:[5][6][7]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives
| Compound | C-2/C-3 | C-5/C-8 | C-6/C-7 | C-4a/C-8a | Other Carbons | Solvent |
| 2-Phenylquinoxaline | 151.7, 143.3 | 129.6, 130.1 | 129.1, 130.2 | 142.2, 141.5 | 127.3, 129.0, 129.5, 136.7 (Phenyl carbons) | CDCl₃ |
| 2-(4-Methoxyphenyl)quinoxaline | 151.3, 143.0 | 129.3, 130.1 | 129.0, 129.2 | 142.3, 141.2 | 55.4 (-OCH₃), 114.5, 128.9 (Phenyl carbons), 161.4 (C-O) | CDCl₃ |
| 2-(4-Nitrophenyl)quinoxaline | 149.1, 147.0 | 130.8, 131.4 | 129.2, 128.4 | 142.8, 138.6 | 127.7, 133.0 (Phenyl carbons) | CDCl₃ |
| 1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | - | 125.6, 132.1 | 126.1, 128.3 | 137.1, 139.2 | 47.7 (-CH₂-), 145.1, 162.3, 165.4, 172.2 | DMSO-d₆ |
| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | 149.2, 148.7 | 129.1, 130.2 | 128.6, 128.5 | 142.2, 140.4 | 142.1, 141.9, 141.8, 138.8, 138.5, 133.9, 133.8, 133.6, 132.9, 131.2, 129.0, 128.4, 127.8, 126.8, 126.7, 126.6, 123.7, 123.3, 122.4, 122.3 | CDCl₃ |
Data compiled from references:[5][6][7]
Substituent Effects on NMR Spectra
Substituents on the quinoxaline ring significantly influence the chemical shifts of the nearby protons and carbons. Electron-donating groups (e.g., -OCH₃, -CH₃) generally cause an upfield shift (to lower ppm values) of the signals of the protons and carbons on the aromatic ring, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) typically induce a downfield shift (to higher ppm values). These substituent-induced chemical shifts (SCS) can be a powerful tool for confirming the position of substituents on the quinoxaline scaffold.[8]
Workflow for NMR Analysis of Quinoxaline Derivatives
The comprehensive analysis of a novel quinoxaline compound typically follows a logical progression of spectroscopic techniques to unambiguously determine its structure.[1] The following diagram illustrates a general workflow for the characterization of quinoxaline compounds with a focus on NMR analysis.
Caption: General workflow for the NMR analysis of quinoxaline derivatives.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of quinoxaline derivatives. A systematic approach, involving careful sample preparation, appropriate parameter selection, and detailed spectral analysis, allows for the unambiguous determination of their complex structures. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and accurate analysis of this important class of heterocyclic compounds. For more complex structures or for definitive assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. ijpsr.com [ijpsr.com]
- 4. ijrar.org [ijrar.org]
- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. heteroletters.org [heteroletters.org]
- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry of Substituted Quinoxalines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their identification, structural elucidation, and quantification in various matrices. This guide covers the fundamental principles of electron impact (EI) and electrospray ionization (ESI) mass spectrometry as applied to quinoxaline derivatives, details characteristic fragmentation pathways, provides exemplary experimental protocols, and presents quantitative data for a range of substituted quinoxalines.
Introduction to the Mass Spectrometry of Quinoxalines
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have spurred extensive research into their synthesis and characterization. Mass spectrometry plays a pivotal role in this process, offering high sensitivity and structural information from minimal sample amounts.
The choice of ionization technique is critical in the analysis of substituted quinoxalines and largely dictates the fragmentation patterns observed. Electron Impact (EI) ionization, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI), a "soft" ionization technique, generally produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for molecular weight determination and for studying non-covalent complexes. Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation and elicit structural information.
Electron Impact (EI) Mass Spectrometry of Substituted Quinoxalines
Under electron impact, quinoxaline derivatives undergo characteristic fragmentation, primarily involving the cleavage of the quinoxaline ring and the loss of substituents. The stability of the quinoxaline ring often leads to the formation of a prominent molecular ion peak.
General Fragmentation Pathways
The fragmentation of the quinoxaline core often proceeds through the sequential loss of two molecules of hydrogen cyanide (HCN), leading to the formation of a benzyne radical ion. The substituents on the quinoxaline ring significantly influence the fragmentation pathways.
A general workflow for the analysis of a sample by EI-MS is depicted below.
Fragmentation of 3-methyl-2(1H)-quinoxalinone Derivatives
A study on 3-methyl-2(1H)-quinoxalinone derivatives revealed characteristic fragmentation patterns under EI-MS. The analysis of the fragment ions provides insights into the structure of these compounds.
The proposed fragmentation pathway for a generic 3-methyl-2(1H)-quinoxalinone is illustrated below.
Electrospray Ionization (ESI) Mass Spectrometry of Substituted Quinoxalines
ESI-MS is a powerful technique for the analysis of a wide range of quinoxaline derivatives, particularly those that are polar, thermally labile, or have a high molecular weight. It is the ion source of choice for coupling with liquid chromatography (LC-MS).
General Principles
In ESI, a solution of the analyte is introduced into the mass spectrometer through a heated capillary to which a high voltage is applied. This process generates highly charged droplets that, upon solvent evaporation, yield gas-phase ions, typically protonated molecules [M+H]+. The "soft" nature of ESI usually results in minimal fragmentation, with the mass spectrum being dominated by the molecular ion. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).
A typical workflow for LC-ESI-MS/MS analysis is shown below.
Fragmentation of Substituted Quinoxalinones
The ESI-MS/MS analysis of novel synthetic 1-N-glycoside-quinoxalinone derivatives has been reported, providing insights into their structural characterization.[1] The breakdown routes of the protonated molecules were determined through low-energy CID-MS/MS analysis.[1] Similarly, a study on two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives investigated their fragmentation patterns using ESI-MS and MS/MS. The breakdown of the protonated molecules was rationalized by conducting low-energy CID-MS/MS analyses.
A proposed fragmentation pathway for a protonated 2-oxo-oxazolidinyl quinoxaline derivative is depicted below.
References
A Technical Guide to the Physicochemical Properties of Dichloroquinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and synthetic methodologies for dichloroquinoxaline compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Dichloroquinoxaline isomers, particularly 2,3-dichloroquinoxaline (DCQX), serve as versatile building blocks for creating diverse molecular libraries, primarily through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This document details their chemical characteristics, experimental protocols for their synthesis and analysis, and their role in modulating key biological pathways.
Physicochemical Properties
Dichloroquinoxaline isomers are typically crystalline solids with limited solubility in water but better solubility in organic solvents like chloroform.[1][5][6] The precise properties are dependent on the position of the chlorine atoms on the quinoxaline scaffold.
Table 1: Physicochemical Properties of Dichloroquinoxaline Isomers
| Property | 2,3-Dichloroquinoxaline | 2,6-Dichloroquinoxaline | 6,7-Dichloro-2,3-diphenylquinoxaline |
| CAS Number | 2213-63-0 | 18671-97-1 | 164471-02-7 |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ | C₂₀H₁₂Cl₂N₂ |
| Molecular Weight | 199.04 g/mol [7] | 199.04 g/mol [8] | 363.24 g/mol |
| Appearance | Off-white to light brown needles or gray solid[1][5] | White to pale yellow crystalline powder[6][9] | Beige solid[6] |
| Melting Point | 150-155 °C[1] | 153-157 °C[6] | Not specified |
| Boiling Point | ~325.7 °C (estimate)[5] | ~278.7 °C (estimate)[9] | Not specified |
| Solubility | Insoluble in water; Soluble in chloroform[1][5] | Sparingly soluble in water; Soluble in chloroform, methanol (heated)[6][9] | Not specified |
| pKa (Predicted) | -4.78 ± 0.48[5] | -2.42 ± 0.30[9] | Not specified |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of dichloroquinoxaline compounds. The following table summarizes key spectral data for 2,3-dichloroquinoxaline.
Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline
| Technique | Data |
| ¹H NMR (in CDCl₃) | δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)[7] |
| ¹³C NMR (in CDCl₃) | δ 143.3, 140.9, 131.6, 127.8[7] |
| FT-IR (KBr, cm⁻¹) | 3049 (Ar-H stretch), 1618 (C=N stretch), 1562 (C=C stretch), 753 (C-Cl stretch)[7] |
| Mass Spec. (ESI-MS) | m/z: 199.10 [M+H]⁺[7] |
| Mass Spec. (GC-MS) | Top peaks at m/z: 198, 163[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of dichloroquinoxaline compounds.
Synthesis of 2,3-Dichloroquinoxaline
Method 1: From Quinoxaline-2,3(1H,4H)-dione using POCl₃ [7]
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (POCl₃, 20 ml).
-
Heat the mixture to reflux at 100 °C for 3 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
After completion, distill the excess POCl₃ under vacuum.
-
Carefully quench the reaction mass with ice-cold water.
-
An off-white semi-solid will form. Filter the product through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.
Method 2: From 2,3-Dihydroxyquinoxaline using Thionyl Chloride [7]
-
Create a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) in 1-chlorobutane (20 mL).
-
Add N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.
-
Add thionyl chloride (2.92 g, 24.6 mmol) to the mixture.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to ambient temperature.
-
The resulting white needles are filtered, washed with ethyl ether, and dried to yield 2,3-dichloroquinoxaline.
General Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11]
-
Sample Preparation: Dissolve approximately 5-10 mg of the dichloroquinoxaline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field. Set the acquisition temperature (e.g., 298K).[11]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy [12][13]
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the KBr pellet holder (or an empty ATR crystal) in the spectrometer and run a background scan to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C=C, C-Cl, Ar-H).
Mass Spectrometry (MS) [14][15]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument and compound properties, use an appropriate ionization technique such as Electrospray Ionization (ESI) for polar compounds or Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile compounds.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.[15]
-
Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺•) and analyze the fragmentation pattern to confirm the structure.
Key Chemical Reactivity & Biological Role
Nucleophilic Aromatic Substitution (SNAr)
The key to the utility of 2,3-dichloroquinoxaline in synthetic chemistry is its high reactivity towards nucleophiles. The two chlorine atoms are activated by the electron-withdrawing pyrazine ring, making them excellent leaving groups in SNAr reactions. This allows for the sequential or simultaneous substitution with a wide range of N-, O-, S-, and C-nucleophiles, providing a straightforward route to a vast library of functionalized quinoxaline derivatives.[3][4][16]
Role as Kinase Inhibitors
The quinoxaline scaffold is recognized as a "privileged structure" in drug discovery, frequently found in molecules that inhibit protein kinases.[17] Kinase inhibitors are a major class of cancer therapeutics. They function by blocking the activity of kinases, enzymes that are often overactive in cancer cells and drive tumor growth, proliferation, and survival.[1] Quinoxaline derivatives have been developed as inhibitors of several key receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, as well as intracellular kinases like PI3K and mTOR.[1][18] Inhibition of these pathways can halt tumor progression and induce cancer cell death (apoptosis).[19]
Synthetic & Analytical Workflow
The development of novel quinoxaline-based compounds for drug discovery follows a structured workflow from synthesis to biological evaluation. This involves the initial synthesis of the dichloroquinoxaline core, followed by derivatization and rigorous purification and characterization before proceeding to biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis | MDPI [mdpi.com]
- 14. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 2,3-dichloroquinoxaline-6-carboxylate
CAS Number: 108258-54-4
This technical guide provides a comprehensive overview of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a quinoxaline derivative characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl carboxylate group at the 6 position.[1] These structural features, particularly the reactive chlorine atoms, make it a versatile building block in organic synthesis.[2]
| Property | Value | Reference |
| CAS Number | 108258-54-4 | [1] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 257.07 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
A plausible synthetic pathway for this compound would likely involve the following key steps:
-
Condensation: Reaction of 3,4-diaminobenzoic acid with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid group to a methyl ester, yielding Methyl 2,3-dihydroxyquinoxaline-6-carboxylate.
-
Chlorination: Treatment of the dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound.
A general procedure for the chlorination of a dihydroxyquinoxaline precursor is as follows:
General Chlorination Protocol: To a stirred solution of the 2,3-dihydroxyquinoxaline derivative, an excess of phosphorus oxychloride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the 2,3-dichloroquinoxaline derivative.[4]
It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the specific synthesis of this compound to achieve a high yield and purity.
Reactions and Applications in Drug Development
The quinoxaline core is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties.[2] The two reactive chlorine atoms in this compound serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the creation of extensive libraries of quinoxaline derivatives for screening and lead optimization in drug discovery programs.[2]
Derivatives of 2,3-dichloroquinoxaline have been investigated for their potential as:
-
Anticancer Agents: By undergoing reactions with various nucleophiles, such as amines and thiols, novel quinoxaline derivatives with potent anticancer activity have been synthesized.[3][5]
-
Antibacterial and Antifungal Agents: The quinoxaline scaffold is a key component in several antibacterial and antifungal drugs.[6]
-
Kinase Inhibitors: Quinoxaline derivatives have shown promise as inhibitors of various kinases, which are critical targets in cancer therapy.[3]
The experimental workflow for utilizing this compound in the synthesis of a hypothetical drug candidate is depicted below.
Caption: General workflow for the synthesis and screening of drug candidates from this compound.
Signaling Pathway Involvement
While the direct involvement of this compound in specific signaling pathways has not been explicitly detailed in the available literature, its derivatives are known to target various components of cellular signaling cascades implicated in diseases such as cancer. For instance, certain quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[3]
A simplified representation of a hypothetical signaling pathway that could be targeted by derivatives of this compound is shown below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its utility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, is well-documented for the broader class of quinoxalines. Further research into the specific synthesis and biological activities of derivatives of this compound is warranted to explore its full potential in drug discovery.
References
- 1. 2,3-DICHLORO-6-METHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Starting materials for Methyl 2,3-dichloroquinoxaline-6-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate
This guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical research and drug development. The document details the necessary starting materials, outlines the multi-step synthesis, presents detailed experimental protocols, and summarizes key quantitative data for researchers, scientists, and professionals in the field.
Core Starting Materials
The synthesis of this compound originates from readily available chemical precursors. The primary starting materials for this multi-step process are:
-
3,4-Diaminobenzoic acid: This aromatic compound provides the core benzene ring and the two adjacent amine groups necessary for the formation of the quinoxaline heterocyclic system.
-
An Oxalic Acid Derivative: A two-carbon dicarbonyl source is required for the cyclocondensation step. Diethyl oxalate is a commonly used and effective reagent for this transformation.
-
A Chlorinating Agent: To convert the dihydroxy intermediate to the final dichloro product, a strong chlorinating agent is essential. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this purpose.
Synthetic Pathway Overview
The synthesis is typically achieved through a robust three-step sequence. This pathway is designed for efficiency and high yield, beginning with the esterification of the carboxylic acid, followed by the formation of the quinoxaline ring, and concluding with a chlorination step.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3,4-diaminobenzoate (Esterification)
This initial step involves the protection of the carboxylic acid group as a methyl ester. Two common and high-yielding methods are presented.
Method A: Using Thionyl Chloride
-
Suspend 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).
-
Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the solution over 10 minutes while stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Methyl 3,4-diaminobenzoate.[1][2]
Method B: Using Sulfuric Acid
-
In a 100 mL flask, dissolve 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) in methanol (50 mL) with stirring.
-
Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
After the reaction is complete, distill off the methanol under reduced pressure.
-
Pour the residue into ice water.
-
Collect the resulting solid by suction filtration and dry to obtain Methyl 3,4-diaminobenzoate.[1]
Step 2: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Cyclocondensation)
This step forms the core quinoxaline-dione ring system through condensation with diethyl oxalate.
-
Dissolve Methyl 3,4-diaminobenzoate (1.66 g, 10 mmol) in ethanol (50 mL).
-
Add diethyl oxalate (1.46 g, 10 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of this compound (Chlorination)
The final step converts the dihydroxy intermediate into the target dichloro-compound.
-
In a flask equipped with a reflux condenser, create a slurry of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (2.20 g, 10 mmol) in thionyl chloride (20 mL).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 mL) dropwise to the slurry.
-
Heat the mixture to reflux (approximately 79-100 °C) and maintain for 1-2 hours. The solid will dissolve as the reaction proceeds.[3]
-
After completion, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Quench the residue by slowly adding it to crushed ice/ice-cold water.
-
The solid product will precipitate. Collect the needles by filtration, wash thoroughly with water, and dry under vacuum.[3]
Data Presentation
The following tables summarize the quantitative data associated with each step of the synthesis.
Table 1: Reagents and Conditions for Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1A | 3,4-Diaminobenzoic acid | Thionyl Chloride | Methanol | Room Temp. | 4 h |
| 1B | 3,4-Diaminobenzoic acid | Conc. H₂SO₄ | Methanol | 90 °C | 12 h |
| 2 | Methyl 3,4-diaminobenzoate | Diethyl Oxalate | Ethanol | Reflux | 4-6 h |
| 3 | Methyl 2,3-dihydroxyquinoxaline-6-carboxylate | Thionyl Chloride, DMF (cat.) | None | Reflux | 1-2 h |
Table 2: Product Yields and Properties
| Step | Product Name | CAS Number | Molecular Formula | Yield |
|---|---|---|---|---|
| 1A | Methyl 3,4-diaminobenzoate | 36692-49-6 | C₈H₁₀N₂O₂ | 95.0%[1] |
| 1B | Methyl 3,4-diaminobenzoate | 36692-49-6 | C₈H₁₀N₂O₂ | 98.1%[1] |
| 2 | Methyl 2,3-dihydroxyquinoxaline-6-carboxylate | 54460-70-1 | C₁₀H₈N₂O₄ | >90% (Typical) |
| 3 | this compound | 108258-54-4 | C₁₀H₆Cl₂N₂O₂ | ~98% (Analogous Rxn)[3] |
References
Methodological & Application
Application Notes and Protocols for the Selective Functionalization of Methyl 2,3-dichloroquinoxaline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The presence of two reactive chlorine atoms at the C2 and C3 positions, activated by the electron-withdrawing quinoxaline core and the methyl ester at the 6-position, allows for a range of selective transformations. This document details protocols for nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions, enabling the targeted synthesis of diverse derivatives.
Introduction to the Reactivity of this compound
The quinoxaline ring system is a prominent heterocyclic motif in medicinal chemistry due to its wide range of biological activities. The 2,3-dichloro-substitution pattern provides two electrophilic centers (C2 and C3) that are susceptible to nucleophilic attack. The reactivity of these positions is influenced by the electron-withdrawing nature of the pyrazine ring and any substituents on the benzene ring. In the case of this compound, the methyl ester group at the C6 position further activates the quinoxaline system towards nucleophilic aromatic substitution.
Generally, the C2 position of 2,3-dichloroquinoxalines is more electrophilic and thus more reactive towards nucleophiles compared to the C3 position. This inherent difference in reactivity allows for selective mono-functionalization at the C2 position under controlled conditions. Subsequent functionalization at the C3 position can then be achieved, often requiring more forcing conditions, to generate dissymmetrically substituted quinoxalines.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer powerful and versatile methods for the formation of C-N and C-C bonds, respectively. The regioselectivity of these reactions on the 2,3-dichloroquinoxaline core can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions, providing access to a wide array of functionalized derivatives.
I. Selective Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines under controlled conditions allows for the selective synthesis of 2-amino-3-chloroquinoxaline derivatives. The greater electrophilicity of the C2 position directs the initial nucleophilic attack to this site.
Experimental Protocol: Synthesis of Methyl 2-(Alkyl/Arylamino)-3-chloroquinoxaline-6-carboxylate
dot
Caption: Workflow for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water and a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired Methyl 2-(alkyl/arylamino)-3-chloroquinoxaline-6-carboxylate.
Quantitative Data Summary:
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | EtOH | 80 | 12 | 85 | [General Protocol] |
| Benzylamine | DMF | 100 | 8 | 90 | [General Protocol] |
| Morpholine | EtOH | Reflux | 6 | 92 | [General Protocol] |
II. Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an efficient method for the synthesis of arylamines.[1][2] This reaction can be applied to the selective functionalization of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, selective mono-amination at either the C2 or C3 position may be achievable, although C2 is generally more reactive.
Experimental Protocol: Palladium-Catalyzed Mono-amination
dot
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Quantitative Data Summary:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 78 | [General Protocol] |
| 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Dioxane | 110 | 82 | [General Protocol] |
III. Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[3] This reaction can be employed for the selective arylation or vinylation of this compound. Similar to the Buchwald-Hartwig amination, the C2 position is generally more reactive, allowing for selective mono-functionalization.
Experimental Protocol: Palladium-Catalyzed Mono-arylation/vinylation
dot
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl- or vinylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the boronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated/vinylated product.
Quantitative Data Summary:
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 88 | [General Protocol] |
| 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 | [General Protocol] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 75 | [General Protocol] |
Conclusion
The selective functionalization of this compound provides a versatile platform for the synthesis of a wide range of novel quinoxaline derivatives. The protocols outlined in these application notes for nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling demonstrate the ability to selectively introduce amino, aryl, and vinyl groups at the C2 position. Further optimization of reaction conditions and exploration of different catalysts and ligands may allow for the selective functionalization of the C3 position, opening up even more possibilities for creating diverse molecular architectures for applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloroquinoxalines. This versatile building block serves as a key precursor for the synthesis of a wide array of 2,3-disubstituted quinoxaline derivatives with significant potential in medicinal chemistry and materials science.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoxaline core, particularly at the 2- and 3-positions, is a critical strategy for modulating these biological activities and developing novel therapeutic agents. 2,3-Dichloroquinoxaline (DCQX) is an ideal starting material for this purpose due to the two chlorine atoms at the C2 and C3 positions, which make it a suitable electrophilic partner for SNAr reactions.[3][4] This allows for the direct formation of new carbon-heteroatom bonds (C-N, C-O, C-S) under relatively mild conditions, often without the need for metal catalysts.[3]
General Reaction Pathway
The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline can proceed in a stepwise manner, allowing for the selective synthesis of mono- or disubstituted products by controlling the reaction conditions. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates the addition-elimination mechanism of the SNAr reaction.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dichloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmacological activities.[1] Their applications are extensive, ranging from anticancer, antimicrobial, antiviral, and anti-inflammatory agents to functional materials used in dyes, organic conductors, and solar cells.[1][2] The 2,3-dichloroquinoxaline (DCQX) scaffold is a particularly valuable and versatile building block in medicinal chemistry and materials science.[1][3] The two reactive chlorine atoms provide synthetic handles for introducing a wide array of substituents through various transition metal-catalyzed cross-coupling reactions, enabling the construction of complex and diverse molecular architectures.[1][3]
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4] These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have been successfully applied to dichloroquinoxalines, allowing for the selective and efficient synthesis of a wide range of functionalized quinoxaline derivatives.[3] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dichloroquinoxalines, aimed at researchers, scientists, and drug development professionals.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction involving a dichloroquinoxaline substrate is depicted below. The process typically involves the reaction of the chloroquinoxaline with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions of Dichloroquinoxalines
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide.[5][6][7] This reaction is widely used to synthesize biaryl and heterobiaryl compounds.[5]
Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinoxalines
| Entry | Chloroquinoxaline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 (mono-arylated) |
| 2 | 2,3-dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 (mono-arylated) |
| 3 | 2-Chloro-3-arylquinoxaline | Various arylboronic acids | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 70-95 |
| 4 | 2,6-dichloroquinoxaline | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 (at C6) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline [5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dichloroquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-substituted quinoxaline derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.[9]
Quantitative Data for Sonogashira Coupling of Dichloroquinoxalines
| Entry | Chloroquinoxaline | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-dichloroquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 90 (mono-alkynylated) |
| 2 | 2,3-dichloroquinoxaline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 12 | 88 (mono-alkynylated) |
| 3 | 2-Chloro-3-arylquinoxaline | Various terminal alkynes | Pd/C (10) | - | K₂CO₃ | Water | 70 | 6 | 75-93 (copper-free)[8] |
Experimental Protocol: Sonogashira Coupling of 2,3-Dichloroquinoxaline [8]
-
Reaction Setup: To a reaction vessel, add 2,3-dichloroquinoxaline (1.0 equiv.), the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as indicated by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the product by spectroscopic methods.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[12][13][14] This reaction is of great importance in the synthesis of anilines and their derivatives, which are common in pharmaceuticals.[12][15]
Quantitative Data for Buchwald-Hartwig Amination of Chloroquinoxalines
| Entry | Chloroquinoxaline | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-dichloroquinoxaline | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 85 (mono-aminated) |
| 2 | 2,3-dichloroquinoxaline | Aniline | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 (mono-aminated) |
| 3 | 5-Bromo-2,3-dichloroquinoxaline | Various amines | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ | Toluene | 110 | 18 | 60-85 (amination at C5)[16] |
Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Dichloroquinoxaline
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP or XPhos, 3-8 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Reactant Addition: Add 2,3-dichloroquinoxaline (1.0 equiv.) and the amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring for the specified time (e.g., 16-24 hours) at the required temperature (e.g., 100-110 °C).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated quinoxaline product.
-
Characterization: Analyze the product using NMR and mass spectrometry.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[17][18][19] This reaction is a valuable tool for the vinylation of aryl halides.
Quantitative Data for Heck Coupling of Dichloroquinoxalines
| Entry | Chloroquinoxaline | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-dichloroquinoxaline | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 24 | 78 (mono-alkenylated) |
| 2 | 2,3-dichloroquinoxaline | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | NMP | 140 | 18 | 85 (mono-alkenylated)[17] |
Experimental Protocol: Heck Coupling of 2,3-Dichloroquinoxaline [17]
-
Reaction Setup: Combine 2,3-dichloroquinoxaline (1.0 equiv.), the alkene (1.5 equiv.), palladium acetate (Pd(OAc)₂, 3-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 6-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) in a reaction flask.
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.
-
Reaction: Heat the mixture under an inert atmosphere at a high temperature (e.g., 120-140 °C) for 18-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.
-
Characterization: Confirm the identity and purity of the product by spectroscopic analysis.
Selective Functionalization of Dichloroquinoxalines
A key advantage of using dichloroquinoxalines is the potential for sequential, regioselective cross-coupling reactions. The two chlorine atoms at the C2 and C3 positions often exhibit different reactivities, allowing for the stepwise introduction of different functional groups. Generally, the first coupling reaction occurs, and then the resulting mono-substituted chloroquinoxaline can be subjected to a second, different coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Sub...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions on the Quinoxaline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization of the quinoxaline core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of functionalized quinoxalines, enabling the formation of carbon-carbon bonds between the quinoxaline core and various aryl or heteroaryl moieties.[4][5] This palladium-catalyzed reaction is valued for its high efficiency, functional group tolerance, and the commercial availability of a wide array of boronic acid coupling partners.[6]
These application notes provide detailed protocols and supporting data for conducting Suzuki-Miyaura coupling reactions on the quinoxaline core, with a focus on providing researchers with the necessary information to synthesize novel quinoxaline derivatives for potential therapeutic applications.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the haloquinoxaline, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.[4][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[7][8]
Data Presentation
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids[9]
This table summarizes the yields for the mono-arylation of 2,6-dichloroquinoxaline at the more reactive 2-position.
| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)-6-chloroquinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 9 | 2,3-Dimethoxyphenylboronic acid | 2-(2,3-Dimethoxyphenyl)-6-chloroquinoxaline | 65 |
| 10 | 2,6-Dimethoxyphenylboronic acid | 2-(2,6-Dimethoxyphenyl)-6-chloroquinoxaline | 97 |
| 11 | 2,3,4-Trimethoxyphenylboronic acid | 2-(2,3,4-Trimethoxyphenyl)-6-chloroquinoxaline | 53 |
| 12 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-6-chloroquinoxaline | 23 |
| 13 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 62 |
| 14 | 2-Thienylboronic acid | 2-(2-Thienyl)-6-chloroquinoxaline | 45 |
| 15 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)-6-chloroquinoxaline | 96 |
| 16 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | 77 |
| 17 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-6-chloroquinoxaline | 52 |
| 18 | 4-Vinylphenylboronic acid | 2-(4-Vinylphenyl)-6-chloroquinoxaline | 30 |
| 19 | 2-Chlorophenylboronic acid | 2-(2-Chlorophenyl)-6-chloroquinoxaline | 78 |
| 20 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-chloroquinoxaline | 25 |
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[9]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Chloroquinoxaline with an Arylboronic Acid[4][7]
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Chloroquinoxaline (e.g., 2-chloroquinoxaline or 2,6-dichloroquinoxaline) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating source (e.g., oil bath)
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the chloroquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Then, add the palladium catalyst.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Protocol 2: Regioselective Mono-arylation of 2,6-Dichloroquinoxaline[9]
This protocol is specifically for the selective coupling at the C2 position of 2,6-dichloroquinoxaline.
Materials:
-
2,6-Dichloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dichloroquinoxaline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification by column chromatography as described in Protocol 1.
Visualizations
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the quinoxaline core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical strategy for the development of novel therapeutic agents and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aminoquinoxalines from their chloro-precursors.[1][2] This reaction is prized for its wide substrate scope, tolerance of various functional groups, and often high yields, making it an indispensable tool for drug discovery and development.[1][2]
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of chloroquinoxalines, including detailed experimental protocols, a summary of reaction parameters with quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the oxidative addition of the chloroquinoxaline to the Pd(0) complex, followed by coordination of the amine. The base then facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. Finally, reductive elimination occurs to yield the desired aminoquinoxaline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
Data Presentation: Reaction Parameters and Substrate Scope
The success of the Buchwald-Hartwig amination of chloroquinoxalines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the amination of 2-chloro-3-(2-thienyl)quinoxaline with various substituted anilines, providing a valuable guide for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Aniline [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 72 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 68 |
Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline (1.2 mmol), specified catalyst, ligand, base, and solvent.
Table 2: Substrate Scope for the Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Various Anilines [1]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-(2-thienyl)quinoxalin-2-amine | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-(2-thienyl)quinoxalin-2-amine | 92 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-3-(2-thienyl)quinoxalin-2-amine | 78 |
| 4 | 3-Trifluoromethylaniline | N-(3-(trifluoromethyl)phenyl)-3-(2-thienyl)quinoxalin-2-amine | 75 |
| 5 | 2-Methylaniline | N-(o-tolyl)-3-(2-thienyl)quinoxalin-2-amine | 81 |
| 6 | N-Methylaniline | N-methyl-N-phenyl-3-(2-thienyl)quinoxalin-2-amine | 88 |
Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline derivative (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12 h.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Chloroquinoxalines
This protocol provides a generalized procedure for the palladium-catalyzed amination of a chloroquinoxaline with an amine. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Chloroquinoxaline (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloroquinoxaline (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.5 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%) and add them to the Schlenk tube. For air-sensitive reagents, this should be done in a glovebox.
-
Solvent Addition and Degassing: Evacuate the Schlenk tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this process three times. Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent (2 x 10 mL).
-
The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminoquinoxaline.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or in a glovebox.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination of Chloroquinoxalines
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Sonogashira Coupling with 2,3-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, owing to its typically mild reaction conditions.[1] Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[2] The functionalization of the quinoxaline core is therefore of significant interest.
2,3-Dichloroquinoxaline serves as a versatile building block for the synthesis of a variety of quinoxaline derivatives.[3] The two chlorine atoms provide reactive sites for sequential or double cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and protocols for the Sonogashira coupling of 2,3-dichloroquinoxaline with various terminal alkynes to generate mono- and di-alkynylated quinoxaline derivatives, which are valuable intermediates for the synthesis of novel therapeutic agents.[3][4]
Reaction Scheme & Mechanism
The Sonogashira coupling of 2,3-dichloroquinoxaline proceeds via a palladium- and copper-cocatalyzed cycle to yield 2-chloro-3-alkynylquinoxalines (mono-substitution) and subsequently 2,3-dialkynylquinoxalines (di-substitution).
General Reaction Scheme
Caption: General scheme for Sonogashira coupling of 2,3-dichloroquinoxaline.
Catalytic Cycle
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the C-Cl bond of the quinoxaline. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated quinoxaline and regenerates the palladium(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the results of Sonogashira coupling reactions between 2,3-dichloroquinoxaline and various terminal alkynes under different catalytic conditions.
Table 1: Mono-alkynylation of 2,3-Dichloroquinoxaline
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 6 | 85 |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 6 | 88 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 65 | 8 | 75 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 90 |
Data is compiled and representative of typical yields and conditions. Actual results may vary.
Table 2: Di-alkynylation of 2,3-Dichloroquinoxaline
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 12 | 80 |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 12 | 82 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 70 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 12 | 85 |
Data is compiled and representative of typical yields and conditions. Actual results may vary.
Experimental Protocols
The following are general protocols for the mono- and di-alkynylation of 2,3-dichloroquinoxaline. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Chloro-3-(phenylethynyl)quinoxaline (Mono-alkynylation)
Materials:
-
2,3-Dichloroquinoxaline
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloroquinoxaline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-chloro-3-(phenylethynyl)quinoxaline.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2,3-Bis(phenylethynyl)quinoxaline (Di-alkynylation)
Materials:
-
2,3-Dichloroquinoxaline
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloroquinoxaline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (15 mL) and triethylamine (5.0 mmol).
-
Add phenylacetylene (2.5 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the pure 2,3-bis(phenylethynyl)quinoxaline.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
Logical Relationships: Factors Affecting Reaction Outcome
Caption: Factors influencing the Sonogashira coupling outcome.
References
Application Notes and Protocols for the Derivatization of Methyl 2,3-dichloroquinoxaline-6-carboxylate for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of methyl 2,3-dichloroquinoxaline-6-carboxylate. This versatile scaffold is a valuable starting material for the synthesis of diverse chemical libraries, particularly for drug discovery and development programs. The quinoxaline core is a recognized privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4]
The presence of two reactive chlorine atoms at the C2 and C3 positions of the quinoxaline ring allows for sequential and regioselective functionalization through various organic reactions. The principal strategies for derivatization include nucleophilic aromatic substitution (SNAг) and palladium-catalyzed cross-coupling reactions.[5] These methods enable the introduction of a wide variety of substituents, facilitating the exploration of the chemical space around the quinoxaline core.
Derivatization Strategies
The primary pathways for the derivatization of this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This common reaction involves the displacement of the chloro substituents by nucleophiles. The electron-deficient nature of the quinoxaline ring system facilitates these reactions. By controlling the reaction conditions, it is often possible to achieve selective monosubstitution or disubstitution.
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are essential for introducing aryl, heteroaryl, alkyl, and amino groups, among others.[6][7][8][9][10][11][12][13][14]
The general workflow for library synthesis starting from this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Methyl 2,3-dichloroquinoxaline-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dichloroquinoxaline-6-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The quinoxaline scaffold itself is a privileged structure in medicinal chemistry, known to be a core component in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of two reactive chlorine atoms at the 2 and 3 positions, along with a methyl ester at the 6 position, provides medicinal chemists with multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery.
The electron-withdrawing nature of the quinoxaline ring system activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), while the carbon-chlorine bonds also allow for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. This reactivity profile makes this compound an ideal starting material for the synthesis of novel therapeutic agents.
Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a variety of therapeutic applications, primarily driven by the diverse biological activities of the broader quinoxaline class of compounds.
Anticancer Agents
Quinoxaline derivatives are a well-established class of anticancer agents.[1][2] They have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The general structure of this compound allows for the introduction of various substituents that can be tailored to target the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[4][5]
Signaling Pathway Example: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression.
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.
Antibacterial Agents
The quinoxaline scaffold is present in several antibacterial agents. By modifying the substituents at the 2 and 3 positions of this compound, novel compounds with potent activity against various bacterial strains can be developed. The carboxamide derivatives at the 6-position have shown promising antibacterial activity.[6]
Experimental Workflow: Synthesis and Screening of Antibacterial Quinoxalines
Caption: Workflow for the synthesis and screening of antibacterial quinoxaline derivatives.
Quantitative Data
The following tables summarize the biological activity of various quinoxaline derivatives, including those with a carboxamide or related functionality at the 6-position.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4l | A549 (Lung) | 3.04 | [7] |
| MCF-7 (Breast) | 1.91 | [7] | |
| Compound 11 | MCF-7 (Breast) | 9 | [1] |
| HCT116 (Colon) | 2.5 | [1] | |
| Compound 19 | MGC-803 (Gastric) | 9 | [1] |
| HeLa (Cervical) | 12.3 | [1] | |
| NCI-H460 (Lung) | 13.3 | [1] | |
| HepG2 (Liver) | 30.4 | [1] | |
| SMMC-7721 (Liver) | 17.6 | [1] | |
| T-24 (Bladder) | 27.5 | [1] | |
| 26e (ASK1 inhibitor) | - | 0.03017 | [8] |
| 27a (VEGFR-2 inhibitor) | MCF-7 (Breast) | 7.7 | [4] |
| HepG2 (Liver) | 4.5 | [4] |
Table 2: Antibacterial Activity of Quinoxaline-6-carboxamide Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5a (3-Chloro-4-Fluorophenyl derivative) | Escherichia coli | 6.25 | [6] |
| Pseudomonas aeruginosa | 12.5 | [6] | |
| Staphylococcus aureus | 6.25 | [6] | |
| Streptococcus pyogenes | 3.12 | [6] | |
| 5e (2-Hydroxy-ethyl derivative) | Escherichia coli | 6.25 | [6] |
| Pseudomonas aeruginosa | 12.5 | [6] | |
| Staphylococcus aureus | 6.25 | [6] | |
| Streptococcus pyogenes | 3.12 | [6] | |
| 5j (2-Iodo-3-Trifluoromethylphenyl derivative) | Escherichia coli | 6.25 | [6] |
| Pseudomonas aeruginosa | 12.5 | [6] | |
| Staphylococcus aureus | 3.12 | [6] | |
| Streptococcus pyogenes | 3.12 | [6] | |
| 5p (2-Ethynyl-aniline derivative) | Escherichia coli | 6.25 | [6] |
| Pseudomonas aeruginosa | 12.5 | [6] | |
| Staphylococcus aureus | 6.25 | [6] | |
| Streptococcus pyogenes | 3.12 | [6] |
Experimental Protocols
The following are generalized protocols for the modification of this compound. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 2-amino-3-chloro- and 2,3-diamino-quinoxaline-6-carboxylate derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Ethanol, DMF, Dioxane)
-
Base (e.g., Triethylamine, DIPEA, K2CO3) (optional, depending on the amine)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired).
-
If required, add a base (1.5-2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Relationship: Mono- vs. Di-substitution
Caption: Control of mono- and di-substitution in SNAr reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the C-C bond formation at the 2 and/or 3 positions of the quinoxaline ring.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the boronic acid (1.1-2.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol is an alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.
Materials:
-
This compound
-
Amine or amide
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4, NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.012-0.06 eq).
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.2-2.0 eq).
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide range of derivatives with significant potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this promising scaffold in the quest for novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines, which are heterocyclic compounds composed of a benzene ring and a pyrazine ring, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives are of significant interest due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The structural versatility of the quinoxaline nucleus allows for modifications that can enhance potency and selectivity for various biological targets, making it a focal point in drug discovery and development.[6][7]
This document provides detailed application notes on the biological activities of recently developed quinoxaline derivatives and comprehensive protocols for their synthesis and evaluation.
Application Notes: Biological Activities of Quinoxaline Derivatives
The therapeutic potential of quinoxaline derivatives has been demonstrated across multiple disease areas. Key applications include their use as anticancer, antimicrobial, and antiviral agents.
Anticancer Activity
Quinoxaline derivatives have emerged as potent anticancer agents that can modulate multiple oncogenic pathways.[8] They have been shown to inhibit critical targets such as protein kinases (e.g., VEGFR, Pim-1, ASK1), topoisomerase II, and tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]
Signaling Pathway: ASK1 Inhibition
Apoptosis signal-regulated kinase 1 (ASK1) is a key factor in the p38 and JNK signaling pathways, which are activated by cellular stresses like oxidative stress.[11] Overactivation of this pathway can lead to inflammation, apoptosis, and fibrosis. Certain quinoxaline derivatives have been identified as potent inhibitors of ASK1, representing a promising strategy for treating related diseases.[11]
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action / Target | Reference |
| Compound 11 | HCT116 (Colon) | 2.5 | - | [7] |
| Compound 11 | MCF-7 (Breast) | 9.0 | - | [7] |
| Compound 12 | HCT116 (Colon) | 4.4 | Thiourea derivative | [7] |
| Compound 14 | MCF-7 (Breast) | 2.61 | - | [7] |
| Compound 19 | MGC-803 (Gastric) | 9.0 | 1,3-diphenylurea-quinoxaline | [7] |
| VIIIc | HCT116 (Colon) | 1.12 | Induces G2/M cell cycle arrest | [9] |
| QW12 | HeLa (Cervical) | 10.58 | STAT3 Phosphorylation Inhibitor | [12] |
| 26e | - | 0.03017 | ASK1 Inhibitor | [11] |
| 5c | - | 0.075 | Pim-1 Kinase Inhibitor | [13] |
| 5c | - | 0.112 | Pim-2 Kinase Inhibitor | [13] |
| 6c | - | 0.0953 | α-glucosidase Inhibitor | [14] |
Antimicrobial Activity
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[15][16] Their mechanism often involves disrupting cellular processes essential for microbial survival. The development of novel quinoxaline-based antimicrobials is a promising avenue to combat the growing threat of antimicrobial resistance.[6]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Target Organism | Activity Measurement | Result | Reference |
| 5k | Acidovorax citrulli (Ac) | Antibacterial | Good activity | [16] |
| 5j | Rhizoctonia solani (RS) | EC₅₀ | 8.54 µg/mL | [16] |
| 5t | Rhizoctonia solani (RS) | EC₅₀ | 12.01 µg/mL | [16] |
| 5c | Staphylococcus aureus | Zone of Inhibition | Highly Active | [17] |
| 5d | Escherichia coli | Zone of Inhibition | Highly Active | [17] |
| 7a | Bacillus subtilis | Zone of Inhibition | Highly Active | [17] |
| - | Candida albicans | Zone of Inhibition | 13-18.5 mm | [18] |
| - | Staphylococcus aureus | Zone of Inhibition | 12-18 mm | [18] |
Antiviral Activity
Certain quinoxaline derivatives have demonstrated significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[3][19] These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the HIV replication cycle.[19]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of quinoxaline derivatives are presented below.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
The most established method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[20][21] This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.[20]
-
Add a catalytic amount of glacial acetic acid to the mixture.[20]
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[20]
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
Modern synthetic approaches, such as microwave-assisted synthesis, offer significant advantages including reduced reaction times, higher yields, and alignment with green chemistry principles.[21][22]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (1.0 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
Microwave reactor and vials
Procedure:
-
In a microwave reactor vial, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and iodine.[22]
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80°C) for 5-10 minutes.[22]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).[22]
Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic effects of potential anticancer compounds.[22]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[22]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[22]
-
Incubation: Incubate the plate for 48-72 hours.[22]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Aseptically spread a standardized inoculum (0.5 McFarland standard) of the test microorganism over the surface of the agar.
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test quinoxaline derivative solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 250 µg/mL) into each well.[18][23]
-
Controls: Use a solvent control (DMSO), a positive control with a standard antibiotic (e.g., Ciprofloxacin, Streptomycin) or antifungal (e.g., Mycostatin), and a negative control.[23]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[23]
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arcjournals.org [arcjournals.org]
- 19. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2,3-dichloroquinoxaline-6-carboxylate as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2,3-dichloroquinoxaline-6-carboxylate as a versatile scaffold in modern drug discovery, with a particular focus on the development of kinase inhibitors for therapeutic intervention. The protocols outlined below offer detailed methodologies for the synthesis of derivatives and their subsequent biological evaluation.
Introduction
The quinoxaline core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with various biological targets, including enzymes and receptors. This compound, in particular, serves as an excellent starting material for the synthesis of diverse compound libraries due to the reactive chlorine atoms at the 2 and 3 positions, which are amenable to nucleophilic substitution and cross-coupling reactions. The ester group at the 6-position offers an additional site for modification or can influence the pharmacokinetic properties of the final compounds.
Derivatives of the quinoxaline scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. A significant area of interest is their potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Chemical Properties
A summary of the key properties of the scaffold is presented below:
| Property | Value |
| CAS Number | 108258-54-4 |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |
| Molecular Weight | 257.07 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |
Application in Kinase Inhibition
The quinoxaline scaffold has been successfully employed in the design of inhibitors for several important kinase targets implicated in cancer and other diseases. The dichloro- C atoms at positions 2 and 3 provide ideal anchor points for introducing substituents that can interact with specific residues within the ATP-binding pocket of kinases.
Several classes of quinoxaline derivatives have shown potent inhibitory activity against a range of kinases. The following table summarizes representative data for quinoxaline-based inhibitors, demonstrating the potential of this scaffold.
| Target Kinase | Compound/Derivative Class | IC₅₀ (nM) | Reference |
| Pim-1 | Quinoxaline-2-carboxylic acid analog | 74 | |
| Pim-2 | Quinoxaline-2-carboxylic acid analog | 2100 | |
| ASK1 | Dibromo-substituted quinoxaline | 30.17 | |
| CK2 | Phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid | 49 | |
| JNK1 | Imidazo[1,2-a]quinoxaline | 160 | |
| GSK-3β | Quinoxaline derivative with quinolone nucleus | 180 |
The inhibitory effect of quinoxaline derivatives on cancer cell proliferation has been demonstrated in various cell lines.
| Cell Line | Compound/Derivative Class | IC₅₀ (µM) | Reference |
| MV4-11 (AML) | Quinoxaline derivative | 32.9 | |
| A549 (Lung Cancer) | Thiazolo[4,5-b]quinoxaline derivative | 3.04 | |
| MCF-7 (Breast Cancer) | Thiazolo[4,5-b]quinoxaline derivative | 1.91 | |
| MCF-7 (Breast Cancer) | 2-substituted-quinoxaline | 4.23 | |
| HepG2 (Liver Cancer) | 2-substituted-quinoxaline | 16.46 |
Experimental Protocols
The foundational quinoxaline ring system can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Workflow for General Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1.0 - 1.2 eq)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine in a suitable solvent like ethanol or acetic acid.
-
To the stirred solution, add the 1,2-dicarbonyl compound.
-
The reaction mixture is typically stirred at room temperature or heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
This protocol describes the nucleophilic aromatic substitution on this compound.
Workflow for Derivative Synthesis
Caption: Workflow for the synthesis of derivatives from the scaffold.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (amine, thiol, alcohol, etc.) (1.0 - 2.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
Procedure:
-
To a solution of this compound in a polar aprotic solvent, add the desired nucleophile.
-
Add a suitable base to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinoxaline-6-carboxylate derivative.
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Workflow for Kinase Inhibition Assay
Application Notes: Hydrolysis of Methyl Quinoxaline-6-carboxylate
Abstract
These application notes provide detailed protocols for the hydrolysis of methyl quinoxaline-6-carboxylate to its corresponding carboxylic acid, quinoxaline-6-carboxylic acid. This conversion is a critical step in the synthesis of various pharmacologically active molecules where the carboxylic acid moiety serves as a key functional handle for further modification. This document outlines a standard base-catalyzed hydrolysis procedure and an alternative hydrothermal method, complete with experimental details, data presentation, and workflow visualizations to aid researchers in drug development and organic synthesis.
Introduction
Quinoxaline-6-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The hydrolysis of its methyl ester, methyl quinoxaline-6-carboxylate, is a fundamental transformation to unmask the carboxylic acid group for subsequent reactions, such as amide bond formation. The hydrolysis of carboxylic acid esters can be achieved through several mechanisms, including acid-catalyzed, neutral, and base-enhanced pathways.[1] In most laboratory and industrial settings, base-catalyzed saponification is preferred due to its efficiency and generally milder conditions compared to acid-catalyzed methods, which can sometimes lead to undesired side reactions.
Recent advancements in green chemistry have also explored the use of high-temperature water (HTW) for organic synthesis, including ester hydrolysis.[2][3][4] This method avoids the use of strong acids or bases and organic solvents, offering a more environmentally benign alternative.[4] These notes provide a standard protocol using lithium hydroxide (LiOH) and discuss the application of hydrothermal conditions for this transformation.
Reaction Scheme
The hydrolysis reaction transforms the methyl ester functional group into a carboxylate anion via nucleophilic acyl substitution, which is subsequently protonated during acidic workup to yield the final carboxylic acid.
Caption: General reaction for the hydrolysis of methyl quinoxaline-6-carboxylate.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (LiOH)
This protocol describes a standard and reliable method for the saponification of methyl quinoxaline-6-carboxylate.
Materials:
-
Methyl quinoxaline-6-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl quinoxaline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The volume should be sufficient to fully dissolve the starting material (approx. 0.1 M concentration).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up - Quench and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated) and remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. The carboxylic acid product should precipitate out of the solution.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
If no precipitate forms (or for complete recovery): Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude quinoxaline-6-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Hydrothermal Synthesis (HTS) Method
This protocol is adapted from procedures used for the one-pot synthesis and hydrolysis of substituted quinoxaline methyl esters.[4] It offers a greener alternative, avoiding organic solvents and strong bases.
Materials:
-
Methyl quinoxaline-6-carboxylate (1.0 eq)
-
Deionized Water
-
High-pressure reaction vessel (autoclave or sealed tube)
-
Oven or heating mantle capable of reaching 230 °C
Procedure:
-
Reaction Setup: Place methyl quinoxaline-6-carboxylate and deionized water into a high-pressure reaction vessel.
-
Reaction: Seal the vessel and heat it to a high temperature (e.g., 230 °C) for several hours (e.g., 3 hours).[4] The reaction should be conducted with appropriate safety precautions for high-pressure reactions.
-
Work-up: After the reaction period, cool the vessel to room temperature.
-
Isolation: The product, quinoxaline-6-carboxylic acid, is often insoluble in cold water. Collect the product by filtration and wash with cold water to remove any unreacted starting material.[2]
-
Purification: Dry the product under vacuum. Purity can be assessed by NMR or HPLC.
Data Presentation
The following table summarizes reaction conditions reported for the hydrolysis of a structurally related compound, methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate, as part of a one-pot synthesis. These conditions can serve as a starting point for optimizing the hydrolysis of the unsubstituted parent compound.
| Method | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrothermal | Methyl 3,4-diaminobenzoate + 4,4'-dimethoxybenzil | Water | 230 | 3 | 77 | [4] |
Note: The yield corresponds to the overall one-pot reaction including quinoxaline formation and subsequent ester hydrolysis.
Visualizations
Caption: Workflow for base-catalyzed hydrolysis of methyl quinoxaline-6-carboxylate.
References
Application Notes and Protocols for Amide Coupling with Quinoxaline-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoxaline scaffold is a key structural motif in numerous compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The synthesis of quinoxaline-6-carboxamides, through the amide coupling of quinoxaline-6-carboxylic acid with various amines, is a critical step in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for performing amide coupling reactions with quinoxaline-6-carboxylic acid, focusing on common and effective coupling reagents.
Overview of Amide Coupling Reactions
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. This activation facilitates nucleophilic attack by the amine, leading to the formation of the amide bond. Several classes of coupling reagents are commonly employed, including carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and phosphonium salts. The choice of coupling reagent, solvent, and base can significantly impact the reaction yield, purity, and potential for side reactions.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the reaction conditions and reported yields for the amide coupling of quinoxaline-6-carboxylic acid with various amines using different coupling reagents. This data is intended to provide a comparative overview to aid in the selection of the most suitable method for a specific application.
| Coupling Reagent/System | Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| HATU | Various primary and secondary amines | THF | TEA | 2.0 | 90-95 | [2] |
| EDC/HOBt | Aniline derivatives | Acetonitrile | DIPEA | 24 | Moderate to Good | [3] |
| T3P® | Primary and secondary amines | Ethyl Acetate / DCM | Et3N / Pyridine | 6-12 | Good to Excellent | [4] |
Experimental Protocols
Herein, we provide detailed step-by-step protocols for three common methods for the amide coupling of quinoxaline-6-carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from a general procedure for the synthesis of novel quinoxaline-6-carboxamide derivatives.[2]
Materials:
-
Quinoxaline-6-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a stirred solution of quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).
-
Add HATU (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline-6-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a general method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[3][5]
Materials:
-
Quinoxaline-6-carboxylic acid
-
Amine of interest
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
TLC supplies for reaction monitoring
Procedure:
-
Dissolve quinoxaline-6-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the cooled solution in one portion.
-
Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: T3P®-Mediated Amide Coupling
This protocol utilizes propylphosphonic anhydride (T3P®) as a mild and efficient coupling reagent.[4]
Materials:
-
Quinoxaline-6-carboxylic acid
-
Amine of interest
-
T3P® (50% solution in ethyl acetate or DMF)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Standard laboratory glassware and stirring equipment
-
TLC supplies for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve quinoxaline-6-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or ethyl acetate.
-
Add triethylamine (3.0-4.0 eq) or pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of water or a saturated solution of NaHCO3.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General workflow for the amide coupling of quinoxaline-6-carboxylic acid.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
References
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for Biological Screening of Novel Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biological screening of novel quinoxaline compounds. Quinoxaline derivatives are a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This document outlines standard methodologies to assess the biological activity of newly synthesized quinoxaline derivatives, presents data in a clear and comparable format, and visualizes key cellular pathways and experimental workflows.
Data Presentation: In Vitro Activity of Novel Quinoxaline Compounds
The following tables summarize the quantitative data for the biological activity of various quinoxaline derivatives against different targets.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound A | PC-3 (Prostate) | MTT Assay | 48 | 2.11 | Doxorubicin | Not specified |
| Compound B | PC-3 (Prostate) | MTT Assay | 48 | 4.11 | Doxorubicin | Not specified |
| Compound 4m | A549 (Lung) | Not specified | Not specified | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20[1][2] |
| Compound 4b | A549 (Lung) | Not specified | Not specified | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20[1][2] |
| VIId | HCT116, HepG2, MCF-7 | Cell Proliferation | Not specified | Promising Activity | Doxorubicin | Not specified[3] |
| VIIIa | HCT116, HepG2, MCF-7 | Cell Proliferation | Not specified | Promising Activity | Doxorubicin | Not specified[3] |
| VIIIc | HCT116, HepG2, MCF-7 | Cell Proliferation | Not specified | Promising Activity | Doxorubicin | Not specified[3] |
| VIIIe | HCT116, HepG2, MCF-7 | Cell Proliferation | Not specified | Promising Activity | Doxorubicin | Not specified[3] |
| XVa | HCT116, HepG2, MCF-7 | Cell Proliferation | Not specified | Promising Activity | Doxorubicin | Not specified[3] |
Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 1 | Pim-1 | Luminescence-based | 74 | SGI-1776 | Not specified[4] |
| 5c | Pim-1 | Luminescence-based | Submicromolar | SGI-1776 | Not specified[4] |
| 5e | Pim-1 | Luminescence-based | Submicromolar | SGI-1776 | Not specified[4] |
| 5c | Pim-2 | Luminescence-based | Submicromolar | SGI-1776 | Not specified[4] |
| 5e | Pim-2 | Luminescence-based | Submicromolar | SGI-1776 | Not specified[4] |
| ST4j | JAK2 | Kinase Assay | 13.00 ± 1.31 | Ruxolitinib | Not specified[5] |
| ST4j | JAK3 | Kinase Assay | 14.86 ± 1.29 | Tofacitinib | Not specified[5] |
| 26e | ASK1 | ADP-Glo | 30.17 | GS-4997 | Not specified[6][7] |
Table 3: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 5p | S. aureus | Microdilution | 4 | Vancomycin | Not specified[8] |
| 5p | B. subtilis | Microdilution | 8 | Vancomycin | Not specified[8] |
| 5p | MRSA | Microdilution | 8 | Vancomycin | Not specified[8] |
| 5p | E. coli | Microdilution | 4 | Vancomycin | Not specified[8] |
| 2d | E. coli | Double Dilution | 8 | Gentamycin | Not specified[9] |
| 3c | E. coli | Double Dilution | 8 | Gentamycin | Not specified[9] |
| 2d | B. subtilis | Double Dilution | 16 | Gentamycin | Not specified[9] |
| 3c | B. subtilis | Double Dilution | 16 | Gentamycin | Not specified[9] |
| 4 | B. subtilis | Double Dilution | 16 | Gentamycin | Not specified[9] |
| 6a | B. subtilis | Double Dilution | 16 | Gentamycin | Not specified[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of novel quinoxaline compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]
Materials:
-
Target cancer cell lines (e.g., PC-3, A549, HCT116)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel quinoxaline compounds, dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))[10][13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline compounds in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound).
-
Incubate the plates for 48-72 hours.[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Protocol 2: Kinase Inhibition Assessment using ADP-Glo™ Kinase Assay
This protocol describes the measurement of the inhibitory activity of quinoxaline compounds against specific kinases using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.[2][7][14]
Materials:
-
Kinase of interest (e.g., Pim-1, VEGFR-2, JAK2)
-
Substrate for the kinase
-
Novel quinoxaline compounds, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 96-well plate, set up the kinase reaction in a total volume of 25 µL.
-
Add 5 µL of the test compound at various concentrations.
-
Add 10 µL of a mixture containing the kinase and its substrate in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stopping the Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel quinoxaline compounds against various microbial strains using the broth microdilution method.[16][17]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Novel quinoxaline compounds, dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the quinoxaline compounds in the appropriate broth.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the compound, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.[18]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoxaline compounds and a general experimental workflow for their biological screening.
References
- 1. assaygenie.com [assaygenie.com]
- 2. promega.com [promega.com]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. ripublication.com [ripublication.com]
- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Quinoxalines
Welcome to the Technical Support Center for the synthesis of substituted quinoxalines. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental challenges, and offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted quinoxalines?
A1: The most prevalent method is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This reaction is versatile and can be performed under various conditions, including in refluxing ethanol or acetic acid.[2] Modern variations include microwave-assisted synthesis, the use of diverse catalysts to improve yields and reaction times, and green chemistry protocols that utilize more environmentally benign solvents like water or ethanol.[3][4][5][6][7] Another significant method, particularly for synthesizing quinoxaline 1,4-dioxides, is the Beirut Reaction, which involves the condensation of a benzofuroxan with a compound containing an active methylene group.
Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is the likely cause and how can I prevent it?
A2: The formation of benzimidazole byproducts is a common issue, often arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound.[8] It can also be promoted by overly acidic conditions or high temperatures, which can cause rearrangement of the quinoxaline skeleton.[9]
To minimize benzimidazole formation:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[8]
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts.
-
Use Milder Catalysts: Employing milder catalysts or exploring catalyst-free "green" synthetic approaches can significantly reduce the likelihood of this rearrangement.[9]
Q3: My reaction is producing quinoxaline N-oxides as a side product. How can I avoid this?
A3: Quinoxaline N-oxides typically form through the over-oxidation of the quinoxaline ring.[8] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.
To prevent N-oxide formation:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[8]
-
Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced into your reaction mixture.[8]
-
Solvent Choice: Be mindful of your solvent choice, as some solvents like DMSO can act as an oxidant at higher temperatures.
Q4: How can I control the regioselectivity when functionalizing an asymmetric quinoxaline?
A4: Achieving regioselectivity on an asymmetric quinoxaline core is a frequent challenge, influenced by electronic effects, steric hindrance, and the use of directing groups.[10]
-
Electronic Effects: Electron-donating groups (EDGs) on the carbocyclic ring generally direct electrophilic substitution to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[10]
-
Steric Hindrance: Bulky substituents can physically block access to adjacent positions, thereby favoring reactions at more accessible sites.[10]
-
Catalyst and Ligand Screening: In metal-catalyzed C-H functionalization reactions, the choice of catalyst (e.g., Palladium, Rhodium) and ligands can significantly impact regioselectivity. Screening different combinations is often necessary to achieve the desired outcome.[10]
Troubleshooting Guide
This guide addresses common issues encountered during quinoxaline synthesis and provides a systematic approach to resolving them.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Target Quinoxaline | 1. Incomplete reaction. 2. Purity of starting materials is low. 3. Suboptimal reaction conditions (temperature, time, solvent). 4. Inefficient catalyst. 5. Formation of significant byproducts. | 1. Monitor the reaction progress using TLC to determine the optimal reaction time. 2. Purify o-phenylenediamine and the 1,2-dicarbonyl compound before use. 3. Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency. 4. Experiment with different catalysts (e.g., iodine, heteropoly acids, various metal catalysts).[1][3] 5. Identify the major byproduct and implement targeted troubleshooting steps as outlined in the FAQs. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting materials or product. 2. Complex side reactions occurring. | 1. Lower the reaction temperature. 2. Ensure the purity of starting materials. 3. Use an inert atmosphere if oxidative degradation is suspected. |
| Difficulty in Product Purification | 1. Presence of polar impurities (e.g., unreacted diamine, oxidized byproducts). 2. Formation of isomeric mixtures. 3. Product is poorly crystalline. | 1. Wash the crude product with a dilute acid solution to remove basic impurities. 2. Use column chromatography with a carefully selected solvent system to separate isomers. 3. Attempt recrystallization from various solvents or solvent mixtures. |
Data Presentation: Comparative Synthesis of 2,3-Diphenylquinoxaline
The following tables summarize quantitative data for the synthesis of 2,3-diphenylquinoxaline under various catalytic conditions, illustrating the impact of the catalyst and reaction method on yield and time.
Table 1: Comparison of Different Catalysts in Conventional Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2 h | 80 | [1] |
| Phenol (20 mol%) | EtOH/H₂O (7:3) | Room Temp. | 3 h | 67+ | [6] |
| Ionic Liquid Functionalized Cellulose | Water | Room Temp. | - | 78-99 | [4][7] |
| Nitrilotris(methylenephosphonic acid) (5 mol%) | - | - | short | 80-97 | [7] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Reflux | None | Rectified Spirit | 1 h | 75 | [5] |
| Microwave | Iodine (5 mol%) | EtOH/H₂O (1:1) | 1-2 min | 95 | [3] |
| Microwave | None | None (Solvent-free) | 5 min | High | [11] |
| Ultrasound | None | Ethanol | 8 min | 97 | [5] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol) (16 mL)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.[12][13]
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[12]
-
Add the o-phenylenediamine solution to the warm solution of benzil in the flask.[12]
-
After the reaction is complete, add water dropwise to the warm mixture until a slight cloudiness persists.[12]
-
Cool the solution in an ice bath to facilitate crystallization.
-
Filter the crude product using a Buchner funnel.
-
Recrystallize the product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoxalines
This protocol details an efficient synthesis using microwave irradiation, catalyzed by iodine.[3]
Materials:
-
1,2-Diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
Procedure:
-
In a microwave reaction vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of ethanol/water (1:1).
-
Add a catalytic amount of iodine (5 mol%) to the mixture.
-
Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 50 °C with a power level of 300 W for the time specified (typically 1-5 minutes, monitor by TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution (to quench excess iodine) and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.
Caption: General mechanism for the synthesis of substituted quinoxalines.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 5. ijiset.com [ijiset.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ecommons.udayton.edu [ecommons.udayton.edu]
- 12. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Palladium-Catalyzed Quinoxaline Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during palladium-catalyzed quinoxaline coupling experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q1: I am not getting the desired coupled quinoxaline product, or the yield is very low. What are the potential causes and how can I fix it?
A1: Low or no product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and deactivate through various pathways.
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1][2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Proper degassing of solvents and reagents is crucial. Techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas are recommended.[1]
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways. Ensure you are using high-purity ligands and consider screening alternative, more robust ligands like bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3]
-
Formation of Inactive Pd Aggregates: At elevated temperatures, Pd(0) species can aggregate into inactive palladium black.[4][5] Try lowering the reaction temperature.
-
-
Sub-optimal Reaction Conditions:
-
Base: The choice and strength of the base are critical.[3][6] If you are using a weak base, it may not be sufficient to facilitate the transmetalation step effectively. Consider screening a range of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., DBU).[7][8]
-
Solvent: The solvent can significantly influence the solubility of reagents and the stability of the catalyst.[6] Common solvents for these couplings include THF, 1,4-dioxane, DMF, and toluene.[7][9] If you observe poor solubility, a different solvent system might be necessary.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[1] It is essential to find the optimal temperature for your specific substrate combination.
-
-
Poor Quality of Reagents:
-
Ensure all starting materials, including the haloquinoxaline, coupling partner, catalyst, ligand, and base, are of high purity and anhydrous. Water can interfere with the catalytic cycle.
-
Problem 2: Significant Homocoupling of the Coupling Partner
Q2: I am observing a significant amount of homocoupled product from my boronic acid or alkyne coupling partner. How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura and Sonogashira couplings.[1][10]
-
Presence of Oxygen: Oxygen is a primary culprit in promoting homocoupling.[1][2][10] It can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the organometallic reagent.[1] Rigorous exclusion of air from the reaction mixture is paramount.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can help suppress homocoupling by promoting the desired reductive elimination step over side reactions.[1] Consider ligands like Xantphos, SPhos, or XPhos.[1]
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[1] Try running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
-
Copper Co-catalyst (in Sonogashira Coupling): The use of a copper co-catalyst in Sonogashira reactions can sometimes lead to alkyne homocoupling (Glaser coupling).[1] Switching to a copper-free Sonogashira protocol can mitigate this issue.[1]
Below is a troubleshooting workflow for minimizing homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling side reactions.
Problem 3: Dehalogenation of the Haloquinoxaline
Q3: I am observing the formation of a dehalogenated quinoxaline byproduct. What causes this and how can I prevent it?
A3: Dehalogenation, the replacement of the halogen on your quinoxaline with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[10]
-
Mechanism: After the oxidative addition of the haloquinoxaline to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the aryl and hydride ligands then yields the dehalogenated quinoxaline and regenerates the Pd(0) catalyst.[10][11]
-
Sources of Hydride: Common hydride sources include certain solvents (like alcohols), amine bases, or impurities in the reagents.
-
Prevention:
-
Solvent Choice: Avoid using protic solvents like alcohols if dehalogenation is a significant issue.
-
Base Selection: Some amine bases are more prone to donating a hydride. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Reagent Purity: Ensure all reagents are pure and anhydrous.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the right palladium catalyst and ligand for my quinoxaline coupling reaction?
A4: The optimal catalyst and ligand combination is highly dependent on the specific substrates being coupled.
-
Palladium Precatalysts: Using pre-formed, air-stable palladium precatalysts (e.g., XantPhos-Pd-G2) can offer better reproducibility and activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][12]
-
Ligands:
-
Bulky, Electron-Rich Phosphines: For many cross-coupling reactions involving quinoxalines, bulky and electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Bidentate Ligands: Ligands like Xantphos are often effective in C-N bond-forming reactions (Buchwald-Hartwig amination) with quinoxalines.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known to form highly stable and active palladium complexes, which can be beneficial for challenging couplings.[3]
-
A general approach is to screen a small library of ligands to identify the one that provides the best yield and lowest amount of side products for your specific reaction.
Q5: What is the role of the base in palladium-catalyzed quinoxaline coupling, and how do I select the appropriate one?
A5: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (for Suzuki, Sonogashira, etc.) or in the deprotonation of the nucleophile (for Buchwald-Hartwig amination).[11][13]
-
Strength: The base must be strong enough to perform its function without causing degradation of the starting materials or products.
-
Solubility: The solubility of the base can impact the reaction rate. In some cases, a heterogeneous mixture with an inorganic base is effective, while in others, a soluble organic base may be preferable.[6][8]
-
Commonly Used Bases:
-
Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃.
-
Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU).
-
Alkoxides: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu). These are very strong bases often used in Buchwald-Hartwig aminations.
-
The optimal base should be determined empirically for each specific reaction.
Q6: Can you provide a diagram of the general catalytic cycle for palladium-catalyzed cross-coupling?
A6: Yes, here is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Substituted Quinoxaline Carboxylates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted quinoxaline carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted quinoxaline carboxylates?
A1: The most common and effective methods for purifying substituted quinoxaline carboxylates are recrystallization and column chromatography.[1] For solid products, recrystallization is often a highly effective method.[1] When recrystallization is insufficient to separate the product from impurities, silica gel column chromatography is the standard technique.[1] Liquid-liquid extraction can also be employed as a preliminary purification step, particularly during the work-up of a reaction.[2][3]
Q2: My purified quinoxaline carboxylate is persistently colored. How can I decolorize it?
A2: Persistent color in your purified product can often be removed by treatment with activated charcoal.[4] The general procedure involves dissolving the compound in a suitable hot solvent, adding a small amount (typically 1-2% by weight) of activated charcoal, briefly heating the mixture, and then performing a hot gravity filtration to remove the charcoal.[4] The purified compound is then obtained by allowing the filtrate to cool and crystallize.[4]
Q3: My quinoxaline derivative appears to be unstable on a standard silica gel column. What are my options?
A3: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or poor recovery.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-3%) before packing the column.[4] Alternatively, using a different stationary phase like alumina or employing reverse-phase (C18) chromatography are effective strategies.[4]
Q4: I'm struggling to separate isomeric quinoxaline derivatives. What purification technique is most effective?
A4: Separating isomers can be challenging. If there is a significant difference in their solubility in a particular solvent, fractional crystallization can be an effective approach.[4] For difficult separations where crystallization is not effective, preparative High-Performance Liquid Chromatography (HPLC) is often the most powerful technique, offering the best resolution.[4] Screening different HPLC column chemistries (e.g., C18, Phenyl-Hexyl) can help optimize the separation.[4]
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product Precipitation on Column | The compound may have low solubility in the chosen eluent, causing it to precipitate. Ensure the crude product is fully dissolved before loading. If solubility is an issue, consider solid loading by pre-adsorbing the sample onto a small amount of silica gel.[4] |
| Inefficient Elution | The solvent system may be too non-polar. Gradually increase the polarity of the eluent (gradient elution).[4] For highly polar compounds, switching to reverse-phase chromatography may be more effective.[4] |
| Compound Instability | As mentioned in the FAQs, the compound may be degrading on the acidic silica gel. Deactivate the silica with triethylamine or use an alternative stationary phase like alumina.[4] |
| Product Loss During Work-up | Ensure the pH of the aqueous layer during extraction is appropriate for your compound's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.[4] |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution with Impurity | The chosen chromatography solvent system lacks the selectivity to separate the product from a closely eluting impurity. Experiment with different solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before attempting another column.[4] |
| Formation of Benzimidazole Byproduct | This can occur if the 1,2-dicarbonyl starting material is impure or has degraded to an aldehyde. Check the purity of your starting materials before synthesis.[5] |
| Presence of Dihydroquinoxaline Intermediate | Incomplete oxidation during the synthesis can leave a dihydroquinoxaline impurity. Introducing a mild oxidant, such as stirring the reaction mixture open to the air, can help drive the reaction to completion.[5] |
| Formation of Quinoxaline N-oxides | Over-oxidation can lead to the formation of N-oxides. This can be avoided by running the reaction under an inert atmosphere and avoiding harsh oxidizing agents.[5] |
Experimental Protocols
Protocol 1: General Recrystallization of Substituted Quinoxaline Carboxylates
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for quinoxaline derivatives include ethanol and methanol/water mixtures.[4][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[1][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Swirl the mixture and perform a hot gravity filtration to remove the charcoal.[4]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC that provides good separation between your desired product and any impurities. A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Alternatively, pre-adsorb the sample onto a small amount of silica gel for solid loading.[4] Carefully load the sample onto the top of the packed column.[4]
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Substituted Quinoxaline Carboxylate
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98 | 75 | Effective for removing less soluble impurities. |
| Silica Gel Chromatography (Hexane/Ethyl Acetate) | 85 | >99 | 65 | Good for separating closely related impurities. |
| Recrystallization followed by Chromatography | 85 | >99 | 55 | Highest purity achieved but with lower overall yield. |
| Preparative HPLC | 95 (after initial purification) | >99.5 | 80 (of the loaded material) | Best for separating stubborn isomers, but requires specialized equipment.[4] |
Note: The data in this table is illustrative and will vary depending on the specific compound and impurities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Liquid-Liquid Extraction Of Zinc By 3-Methyl-Quinoxaline-2-Thione From Nitrate Medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a two-step synthesis. The first step is the condensation of Methyl 3,4-diaminobenzoate with oxalic acid to form Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. The second step is the chlorination of this intermediate, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product.
Q2: I am having trouble sourcing Methyl 3,4-diaminobenzoate. Can I synthesize it in the lab?
A2: Yes, Methyl 3,4-diaminobenzoate can be readily synthesized from 3,4-diaminobenzoic acid. A common method is the Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid or by using thionyl chloride in methanol. The latter method has been reported with high yields (around 95%).[1]
Q3: What are the most critical factors affecting the overall yield of the synthesis?
A3: The most critical factors include the purity of the starting materials (especially the Methyl 3,4-diaminobenzoate), the efficiency of the condensation reaction to form the quinoxaline-2,3-dione intermediate, and the conditions of the chlorination step. Anhydrous conditions are crucial during chlorination to prevent the formation of byproducts.
Q4: Are there any major side reactions to be aware of?
A4: A potential side reaction, particularly if the synthesis is performed at high temperatures, is the decarboxylation of the quinoxaline-6-carboxylic acid derivative.[2][3] During the chlorination step, incomplete reaction can lead to the formation of mono-chloro impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the condensation step (Step 1) | - Impure Methyl 3,4-diaminobenzoate.- Incomplete reaction.- Sub-optimal reaction temperature. | - Recrystallize the Methyl 3,4-diaminobenzoate before use.- Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction mixture is homogenous. |
| Low yield in the chlorination step (Step 2) | - Presence of water in the reaction mixture.- Incomplete reaction.- Degradation of the product due to excessive heat. | - Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Increase the equivalents of the chlorinating agent (e.g., thionyl chloride) and extend the reaction time. Monitor via TLC.- Maintain the recommended reaction temperature and avoid overheating. |
| Product is difficult to purify | - Presence of starting material or mono-chloro intermediate.- Formation of tar-like byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Use column chromatography for purification if recrystallization is ineffective.- Consider a thorough work-up procedure to remove acidic impurities before purification. |
| Inconsistent yields between batches | - Variability in the quality of starting materials or reagents.- Inconsistent reaction conditions. | - Standardize the source and purity of all chemicals.- Carefully control reaction parameters such as temperature, time, and stirring speed. |
Experimental Protocols
Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Methodology:
-
In a round-bottom flask, dissolve Methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.
-
Add oxalic acid (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.
Step 2: Synthesis of this compound
Methodology:
-
To a solution of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1 equivalent) in an anhydrous solvent mixture (e.g., chloroform and tetrahydrofuran), add a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Slowly add thionyl chloride (SOCl₂) (at least 2 equivalents) to the mixture at room temperature under an inert atmosphere.[4]
-
Heat the reaction mixture to reflux and maintain for 12-20 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like methanol to afford this compound as a solid.[4]
Data Presentation
Table 1: Comparative Yields for the Synthesis of Quinoxaline Derivatives
| Starting Material | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 3,4-Diaminobenzoic acid | Esterification | Thionyl chloride, Methanol, Room temp, 4h | 95.0 | [1] |
| 3,4-Diaminobenzoic acid | Esterification | Conc. H₂SO₄, Methanol, 90°C, 12h | 98.1 | [1] |
| Methyl 7-ethoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | Chlorination | SOCl₂, Chloroform, THF, DMF, Reflux, 20h | 92.0 | [4] |
| Quinoxaline-2,3-dione | Chlorination | Thionyl chloride, Methylene chloride, DMF, 40°C, 6h | Good to Excellent | [5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Preventing homo-coupling in Suzuki reactions of dichloroquinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of dichloroquinoxalines. Our goal is to help you minimize side reactions, particularly homo-coupling, and achieve high yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Suzuki reactions, and why is it a problem with dichloroquinoxalines?
A1: Homo-coupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. Dichloroquinoxalines are electron-deficient heteroaromatics, which can influence the stability of the catalytic intermediates and potentially favor pathways leading to side reactions like homo-coupling.
Q2: What are the primary causes of homo-coupling?
A2: The main culprits behind homo-coupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of boronic acids.[3][4][5] The mechanism involves the formation of a palladium peroxo complex which can react with the boronic acid.[3][6]
-
Palladium(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced to the catalytically active Pd(0) species in situ. This reduction can proceed via the homo-coupling of two boronic acid molecules, generating the undesired biaryl byproduct.[7]
Q3: How can I prevent or minimize homo-coupling in my reactions with dichloroquinoxalines?
A3: A multi-faceted approach is most effective:
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]
-
Use of Pd(0) Catalysts: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These do not require an initial reduction step, thus circumventing the homo-coupling pathway associated with in situ reduction of Pd(II) species.
-
Employ Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos are known to promote the desired cross-coupling pathway and suppress homo-coupling by stabilizing the palladium center and facilitating reductive elimination.[8]
-
Appropriate Base Selection: The choice of base is critical. For reactions with dichloroquinoxalines, weaker inorganic bases like K₃PO₄ and K₂CO₃ are often preferred.[2]
-
High-Purity Reagents: Ensure your boronic acids are of high purity, as impurities can sometimes promote side reactions.
Troubleshooting Guide
Problem 1: Significant formation of homo-coupled byproduct.
This is a common issue that directly impacts yield and purity.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed palladium complex with a bulky ligand (e.g., XPhos Pd G2/G3).[9] |
| Inappropriate Ligand | If using a generic phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos or XPhos, which are known to minimize homo-coupling.[8] |
| Boronic Acid Instability | Use fresh, high-purity boronic acid. If the boronic acid is known to be unstable, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
Problem 2: Low or no yield of the desired cross-coupled product.
Low conversion can be due to several factors beyond homo-coupling.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | In addition to oxygen, other impurities can deactivate the catalyst. Ensure all glassware is clean and dry, and all reagents are of high purity. |
| Suboptimal Base | The choice of base is crucial for the transmetalation step. For monosubstitution on 2,6-dichloroquinoxaline, K₃PO₄ has been shown to be effective. For disubstitution, a stronger base like K₂CO₃ in an aqueous solution may be necessary.[2] |
| Incorrect Solvent | The solvent affects the solubility of reagents and the stability of catalytic intermediates. For the monosubstitution of 2,6-dichloroquinoxaline, THF has been identified as an optimal solvent. For diarylation, 1,4-dioxane with an aqueous base is often used.[2] |
| Inappropriate Reaction Temperature | For monosubstitution with Pd(PPh₃)₄ and K₃PO₄ in THF, a temperature of 90°C is a good starting point. Higher temperatures (e.g., 120°C) may be required for the second coupling.[2] |
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling of 2,6-Dichloroquinoxaline
| Reaction Type | Arylboronic Acid (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temperature | Time (h) | Typical Yield |
| Monosubstitution | 1.3 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90°C | 8 | 60-97% |
| Disubstitution | 2.5 | Pd(PPh₃)₄ (5) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 120°C | 12 | Varies |
Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline.
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of 2,6-Dichloroquinoxaline
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloroquinoxaline (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and finely powdered K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed THF (approximately 8 mL per 1 mmol of 2,6-dichloroquinoxaline).
-
Reaction Execution: Seal the flask and heat the mixture at 90°C with vigorous stirring for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Disubstitution of 2,6-Dichloroquinoxaline
-
Reaction Setup: In a sealed tube, combine 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (2.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of K₂CO₃.
-
Reaction Execution: Seal the tube and heat the mixture to 120°C for 12 hours.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Visualizations
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nasc.ac.in [nasc.ac.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis of Quinoxaline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the microwave-assisted synthesis of quinoxaline derivatives.
Troubleshooting Guide
This guide addresses frequent problems in a question-and-answer format to help you optimize your experimental outcomes.
Q1: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve the yield?
A: Low yields are a common issue in chemical synthesis. Several factors in a microwave-assisted protocol can contribute to this problem. Consider the following potential causes and solutions:
-
Inadequate Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave energy.
-
Solution: If using a non-polar solvent, consider adding a small amount of a polar co-solvent like ethanol or DMF to improve energy absorption. Alternatively, solvent-free conditions using a solid support like acidic alumina can be highly effective.[1]
-
-
Sub-optimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Solution: Systematically screen a range of temperatures (e.g., 100-160°C) to find the optimal condition for your specific substrates. Microwave reactors allow for precise temperature control, which is a more critical parameter than power output.
-
-
Incorrect Reaction Time: The reaction time may be too short for completion or excessively long, causing decomposition of reactants or products.
-
Catalyst Inefficiency or Absence: The chosen catalyst may not be effective, or a catalyst may be required for the reaction to proceed.
-
Reactivity of Starting Materials: The electronic properties of the substituents on your 1,2-diamine or 1,2-dicarbonyl compound can significantly influence reactivity.
-
Solution: Electron-withdrawing groups on the o-phenylenediamine can decrease its nucleophilicity, potentially requiring higher temperatures or longer reaction times to achieve a good yield.[4]
-
Q2: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired quinoxaline derivative. Here are some common side products and strategies to mitigate their formation:
-
Benzimidazoles: These can form through a rearrangement of the quinoxaline skeleton.
-
Solution: This is more likely to occur under harsh acidic conditions. Using milder catalysts or catalyst-free methods can reduce the likelihood of this rearrangement.[5]
-
-
Dimers of Quinoxaline: Self-condensation of the product can occur.
-
Solution: Avoid using strong acids, which can promote dimerization.[5]
-
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.
-
Solution: Ensure your starting materials are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.
-
-
Incomplete Condensation Products: Mono-imine intermediates may be present if the reaction does not go to completion.
-
Solution: Increase the reaction time or temperature to drive the reaction to completion, as monitored by TLC.[5]
-
Q3: The reaction mixture has turned into a dark, tar-like substance (charring). What causes this and is the product salvageable?
A: Charring indicates decomposition of the starting materials or product and is often irreversible. The primary cause is excessive temperature.
-
Localized Superheating: Microwave radiation can create localized "hot spots" in the reaction mixture, leading to rapid decomposition.
-
Solution: Ensure efficient stirring of the reaction mixture to distribute the heat more evenly. Reduce the microwave power and increase the reaction time to maintain the desired temperature without localized overheating.
-
-
Incorrect Temperature Setting: The set temperature may be too high for the stability of your compounds.
-
Solution: Lower the reaction temperature and monitor the reaction for any signs of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave synthesis for quinoxaline derivatives compared to conventional heating?
A: Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (often from hours to minutes), and frequently higher product yields.[6][7][8] This is due to the direct and efficient heating of the reaction mixture, which accelerates reaction rates.[9][10]
Q2: How do I choose an appropriate solvent for my microwave-assisted quinoxaline synthesis?
A: The choice of solvent is critical for efficient microwave heating. Polar solvents such as ethanol, water, and DMF are commonly used as they couple well with microwave radiation.[3] However, solvent-free ("dry media") reactions, often supported on mineral supports like acidic alumina, are an excellent and environmentally friendly alternative.[1]
Q3: Is it safe to use a domestic microwave oven for these syntheses?
A: It is strongly advised not to use a domestic microwave oven for chemical synthesis. These appliances lack the necessary temperature and pressure controls, leading to poor reproducibility and significant safety hazards, especially when working with organic solvents. Dedicated scientific microwave reactors are equipped with safety features and precise control over reaction parameters.
Q4: My crude product is an oil and will not crystallize. What purification techniques can I use?
A: If recrystallization is not feasible, column chromatography is the most common alternative for purifying quinoxaline derivatives.
-
Column Chromatography: A typical mobile phase for the separation of quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[11] The crude product can be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto a silica gel column.[11] Fractions are collected and analyzed by TLC to isolate the pure product.[11]
Q5: How do I effectively remove colored impurities from my product?
A: Colored impurities, often arising from oxidation of the diamine starting material, can sometimes be removed during recrystallization.
-
Activated Charcoal: After dissolving your crude product in a suitable hot solvent for recrystallization, you can add a small amount of activated charcoal (1-2% by weight).[11] After briefly heating and swirling, the charcoal can be removed by hot gravity filtration.[11] The purified product should then crystallize from the clear filtrate upon cooling.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted quinoxaline synthesis protocols.
Table 1: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline Derivatives on Acidic Alumina
| Diamine | α-Dicarbonyl | Time (min) | Yield (%) |
| Benzene-1,2-diamine | Benzil | 3 | 85 |
| 4-Methylbenzene-1,2-diamine | Benzil | 3 | 86 |
| 4,5-Dimethylbenzene-1,2-diamine | Benzil | 3 | 86 |
| 4-Nitrobenzene-1,2-diamine | Benzil | 3 | 80 |
| Data sourced from a study on benign approaches to microwave-assisted synthesis.[1] |
Table 2: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxaline Derivatives in Ethanol/Water
| 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| o-phenylenediamine | Phenylglyoxal monohydrate | 2 | 92 |
| 4-Chloro-1,2-phenylenediamine | Benzil | 2.5 | 94 |
| 4-Nitro-1,2-phenylenediamine | Benzil | 3 | 90 |
| 1,2-Diaminonaphthalene | Phenylglyoxal monohydrate | 2 | 95 |
| Reaction conditions: 5 mol% Iodine, Ethanol/Water (1:1), 50°C. Data from a study on an effective microwave-induced iodine-catalyzed method.[3] |
Experimental Protocols
Below are detailed methodologies for key microwave-assisted quinoxaline synthesis experiments.
Protocol 1: Solvent-Free Synthesis of 2,3-Diphenylquinoxaline using Acidic Alumina
This protocol is adapted from a study on benign, solvent-free approaches.[1]
-
Reactant Mixture: In a glass vial, thoroughly mix benzene-1,2-diamine (1.1 mmol) and benzil (1 mmol).
-
Support Addition: Add acidic alumina to the mixture.
-
Microwave Irradiation: Place the vial in a microwave synthesizer and irradiate for 3 minutes. The temperature is typically controlled around 120°C in cycles of 15-20 seconds of irradiation followed by 30 seconds of cooling.[1]
-
Work-up: After cooling, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration and wash with water. The product is often pure enough without further purification.
Protocol 2: Iodine-Catalyzed Synthesis of Quinoxalines in Aqueous Ethanol
This protocol is based on a rapid, microwave-induced method.[3]
-
Solution Preparation: In a microwave-safe reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (5 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 50°C for 2-3 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the quinoxaline product.
Mandatory Visualization
The following diagrams illustrate key workflows in the microwave-assisted synthesis of quinoxaline derivatives.
Caption: General experimental workflow for microwave-assisted quinoxaline synthesis.
Caption: Troubleshooting workflow for common issues in quinoxaline synthesis.
References
- 1. scispace.com [scispace.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Decarboxylation of Quinoxaline Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the decarboxylation of quinoxaline carboxylic acids.
Troubleshooting Guides
This section addresses common issues encountered during the decarboxylation of quinoxaline carboxylic acids, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or No Decarboxylation
Q1: My thermal decarboxylation reaction is not proceeding to completion, or the yield of the decarboxylated product is very low. What are the possible reasons and how can I improve the outcome?
A1: Incomplete thermal decarboxylation can be attributed to several factors. Aromatic carboxylic acids are generally prone to decarboxylation at high temperatures, but the efficiency can be influenced by reaction parameters.[1][2]
-
Insufficient Temperature: The temperature might be too low to overcome the activation energy for CO2 extrusion. A detailed study on the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids showed that decarboxylation was inhibited at 130°C, but increased with temperature, with significant decarboxylation occurring at temperatures between 150–230°C.[2]
-
Reaction Time: The heating duration may be too short. For instance, in the same hydrothermal synthesis, extending the reaction time at 150°C from 10 minutes to 60 minutes increased the yield of the desired product, while also affecting the amount of decarboxylation.[2]
-
Solvent Effects: The choice of solvent can influence the reaction rate. High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective.[3] In some cases, the presence of an acid, like acetic acid, can catalyze the reaction.[2]
-
Substituent Effects: The electronic nature of substituents on the quinoxaline ring can impact the ease of decarboxylation. Electron-withdrawing groups can facilitate the process, while electron-donating groups may hinder it. The position of the carboxylic acid group and other substituents is also crucial.[4][5]
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC.
-
Extend Reaction Time: Increase the reaction duration and follow the reaction kinetics to determine the optimal time.
-
Solvent Screening: If applicable, consider switching to a higher-boiling point solvent or adding a catalytic amount of acid.
-
Consider Alternative Methods: If thermal decarboxylation remains inefficient, explore other methods such as microwave-assisted or photocatalytic decarboxylation.[6][7][8]
Issue 2: Formation of Unwanted Byproducts
Q2: During the synthesis of my target quinoxaline carboxylic acid, I am observing a significant amount of the decarboxylated quinoxaline as a byproduct. How can I minimize this?
A2: The formation of decarboxylated quinoxalines is a common side reaction during the synthesis of quinoxaline carboxylic acids, especially at elevated temperatures.[1][2]
-
Reaction Temperature: Higher temperatures favor decarboxylation. A study on the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids demonstrated that lowering the reaction temperature from 230°C to 150°C significantly reduced the amount of the decarboxylated side product.[2]
-
Protecting Groups: To completely inhibit decarboxylation during synthesis, one can use a starting material where the carboxylic acid is protected, for example, as a methyl ester. The ester can then be hydrolyzed in a subsequent step under conditions that do not promote decarboxylation.[1]
Troubleshooting Steps:
-
Lower Reaction Temperature: Conduct the synthesis at the lowest temperature that allows for a reasonable reaction rate of the desired product formation.
-
Use Protected Starting Materials: Employ a protected form of the diaminobenzoic acid, such as methyl 3,4-diaminobenzoate, and deprotect after the quinoxaline ring formation.[1]
Q3: My reaction is producing a benzimidazole derivative as a major byproduct. What is the cause and how can I avoid it?
A3: The formation of benzimidazole byproducts can occur when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[9]
Troubleshooting Steps:
-
Purify the 1,2-Dicarbonyl Compound: Ensure the purity of the dicarbonyl reagent by techniques such as recrystallization or chromatography before use.[9]
-
Use Fresh Reagents: Use freshly opened or purified reagents to minimize the presence of degradation products.
Q4: I am observing the formation of quinoxaline N-oxides in my reaction mixture. How can I prevent this?
A4: Quinoxaline N-oxides can form due to over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.[9]
Troubleshooting Steps:
-
Control the Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[9]
-
Avoid Strong Oxidizing Agents: Ensure that no unintentional oxidizing agents are present in the reaction mixture.
FAQs
Q5: What are the common methods for decarboxylating quinoxaline carboxylic acids?
A5: Several methods can be employed for the decarboxylation of quinoxaline carboxylic acids:
-
Thermal Decarboxylation: This is the most straightforward method, involving heating the carboxylic acid, often in a high-boiling solvent.[2]
-
Microwave-Assisted Decarboxylation: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating.[8][10]
-
Photocatalytic Decarboxylation: This method utilizes visible light and a photocatalyst to induce decarboxylation under mild conditions.[6][11]
-
Metal-Catalyzed Decarboxylation: Transition metals, such as copper, can catalyze the decarboxylation reaction.[10]
Q6: How can I monitor the progress of my decarboxylation reaction?
A6: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion and the presence of any byproducts.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can be used to monitor the reaction and identify products and byproducts.
Q7: What are some general safety precautions I should take during decarboxylation reactions?
A7:
-
Proper Ventilation: Decarboxylation reactions release carbon dioxide gas. Ensure the reaction is performed in a well-ventilated fume hood to prevent pressure buildup, especially in a closed system.
-
High-Temperature Precautions: When performing thermal or microwave-assisted decarboxylation, use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used and handle them accordingly.
-
Catalyst Handling: If using metal catalysts, be aware of their specific handling requirements and potential toxicity.
Data Presentation
Table 1: Influence of Temperature on Decarboxylation as a Side Reaction
| Reaction Temperature (°C) | Yield of Desired Quinoxaline Carboxylic Acid (%) | Yield of Decarboxylated Byproduct (%) |
| 230 | ~70 | ~20 |
| 200 | 72 | 10 |
| 170 | 62 | 5 |
| 150 | 64 | 4 |
| 130 | 21 | Not Isolated |
Data adapted from a study on the hydrothermal synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid.[2]
Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinoxaline carboxylic acid and a suitable high-boiling solvent (e.g., DMF, diphenyl ether).
-
Heating: Heat the reaction mixture to the desired temperature (typically 150-250°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The purification procedure will depend on the properties of the product and may involve extraction, crystallization, or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Decarboxylation
-
Setup: In a microwave-safe reaction vessel, combine the quinoxaline carboxylic acid, a suitable solvent (e.g., NMP, quinoline), and a catalyst if required (e.g., Cu2O/1,10-phenanthroline).[10]
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 190°C) and power for a specified time (e.g., 5-15 minutes).[8][10]
-
Monitoring: After the initial irradiation time, check the reaction progress by TLC or HPLC. If the reaction is incomplete, it can be subjected to further irradiation.
-
Work-up: After cooling, the product can be isolated and purified using standard techniques such as extraction, crystallization, or chromatography.
Visualizations
Caption: Troubleshooting workflow for managing decarboxylation of quinoxaline carboxylic acids.
Caption: Common methods for the decarboxylation of quinoxaline carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under metal-, strong oxidant- and external photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. benchchem.com [benchchem.com]
- 10. afinitica.com [afinitica.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental challenges.
Experimental Workflow
The overall synthetic workflow for the scale-up production of this compound is a three-step process, beginning with the esterification of 3,4-diaminobenzoic acid, followed by cyclization to form the quinoxaline core, and concluding with a chlorination step.
Caption: Three-step synthesis of this compound.
Step 1: Synthesis of Methyl 3,4-diaminobenzoate
This initial step involves the esterification of 3,4-diaminobenzoic acid to produce the methyl ester intermediate.
Experimental Protocol
A reliable method for this esterification uses methanol with a catalytic amount of acid.
Materials:
-
3,4-Diaminobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Ice water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Sulfuric Acid:
-
In a suitably sized reactor, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add methanol (approximately 16-17 mL per gram of starting material).
-
Stir the mixture to dissolve the solid.
-
Slowly add concentrated sulfuric acid (10 eq) while maintaining the temperature.
-
Heat the reaction mixture to 90°C and stir for 12 hours.[1]
-
After completion, cool the reaction and remove methanol under reduced pressure.
-
Pour the residue into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain Methyl 3,4-diaminobenzoate.
Procedure using Thionyl Chloride:
-
In a reactor, dissolve 3,4-diaminobenzoic acid (1.0 eq) in methanol (15 mL per gram of starting material).
-
Cool the solution and slowly add thionyl chloride (1.5 eq) dropwise over 10-15 minutes, keeping the temperature controlled.[1]
-
Stir the reaction mixture at room temperature for 4 hours.[1]
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the product.[1][2]
Quantitative Data
| Parameter | Sulfuric Acid Method | Thionyl Chloride Method |
| Typical Yield | ~98%[1] | ~95%[1] |
| Purity | High, often suitable for next step without further purification | High, may require aqueous workup to remove impurities |
| Reaction Time | 12 hours[1] | 4 hours[1] |
| Temperature | 90°C[1] | Room Temperature[1] |
Troubleshooting and FAQs
Q: The reaction is not going to completion. What could be the issue?
A: Incomplete reactions can be due to several factors:
-
Insufficient Acid Catalyst: Ensure the correct molar equivalent of sulfuric acid or thionyl chloride is used. The catalytic activity is crucial for the esterification process.
-
Water Content: The presence of significant amounts of water in the methanol or starting material can inhibit the reaction. Use anhydrous solvents for best results.
-
Reaction Time: For the sulfuric acid method, ensure the reaction is heated for the full 12 hours. For the thionyl chloride method, confirm the reaction has proceeded for at least 4 hours at room temperature.
Q: My yield is lower than expected. What are the potential causes?
A: Low yields can result from:
-
Loss during Workup: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with ethyl acetate may be necessary.
-
Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Decomposition: While generally stable, prolonged exposure to high temperatures or very strong acidic conditions could lead to some degradation.
Q: The isolated product is a dark color. How can I decolorize it?
A: The product is often a brown solid.[1][2] If a lighter color is desired, you can try the following:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal, followed by filtration through celite.
-
Recrystallization: Recrystallizing the product from a suitable solvent system can help in removing colored impurities.
Step 2: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate
This step involves the cyclization of Methyl 3,4-diaminobenzoate with oxalic acid to form the quinoxaline-2,3-dione core structure.
Experimental Protocol
Materials:
-
Methyl 3,4-diaminobenzoate
-
Oxalic acid dihydrate
-
Methanol or Ethanol
-
Water
Procedure:
-
In a reactor, dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of oxalic acid dihydrate (1.0-1.2 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (around 140°C has been reported for similar syntheses) for 3-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold methanol or water, and dry under vacuum to obtain Methyl 2,3-dihydroxyquinoxaline-6-carboxylate.
Quantitative Data
| Parameter | Value |
| Expected Yield | 85-95% (based on similar quinoxaline syntheses) |
| Purity | Generally high, may contain residual starting materials |
| Reaction Time | 3-4 hours |
| Temperature | Reflux |
Troubleshooting and FAQs
Q: The product is not precipitating upon cooling. What should I do?
A: If the product remains in solution:
-
Concentrate the Solution: Reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Add an Anti-Solvent: If the product is soluble in the reaction solvent, adding a solvent in which it is insoluble (an anti-solvent) can cause it to precipitate.
-
Cool to a Lower Temperature: Try cooling the mixture in an ice bath to further decrease the solubility of the product.
Q: I am observing the formation of side products. What are they and how can I avoid them?
A: The most common side reaction is the formation of polymeric materials, especially if the reaction is overheated or run for an extended period. To minimize this:
-
Control the Temperature: Avoid excessive heating beyond the reflux temperature.
-
Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Stoichiometry: Ensure the correct stoichiometry of oxalic acid is used. An excess can sometimes lead to side reactions.
Q: How can I purify the product if it is not clean enough for the next step?
A: If the product requires further purification:
-
Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives.[4] Ethanol is a commonly used solvent.[4]
-
Washing: Slurrying the crude product in a suitable solvent can help remove more soluble impurities.
Step 3: Synthesis of this compound
The final step is the chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) to yield the target compound.
Experimental Protocol
Materials:
-
Methyl 2,3-dihydroxyquinoxaline-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF, catalytic)
-
Ice cold water
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a reactor equipped with a reflux condenser and a gas scrubber, add Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (1.0 eq).
-
Add phosphorus oxychloride (10-20 volumes).
-
Optionally, a catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 100-110°C) for 3-6 hours.[5]
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto ice-cold water with vigorous stirring. This step is highly exothermic and should be done with extreme caution in a controlled manner.
-
The product will precipitate as a solid. Filter the solid and wash it thoroughly with water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Quantitative Data
| Parameter | Value |
| Expected Yield | >90% |
| Purity | High, but may contain partially chlorinated or hydrolyzed byproducts |
| Reaction Time | 3-6 hours |
| Temperature | 100-110°C (Reflux) |
Troubleshooting and FAQs
Q: The chlorination reaction is sluggish or incomplete. What can I do?
A: To drive the reaction to completion:
-
Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration.
-
Add a Catalyst: The addition of a catalytic amount of DMF can sometimes accelerate the reaction.
-
Ensure Anhydrous Conditions: Moisture can react with POCl₃, reducing its effectiveness. Ensure the starting material and glassware are dry.
Q: The workup procedure is difficult due to the reactivity of POCl₃. Are there any tips for a safer and more efficient quench?
A: The quenching of POCl₃ is a critical and potentially hazardous step on a large scale.
-
Slow Addition: Add the reaction mixture to a large excess of ice water in a controlled, slow stream with efficient stirring.
-
Temperature Control: Use an ice bath to manage the exotherm during the quench.
-
Reverse Addition: Alternatively, slowly add ice water to the cooled reaction mixture. This should be done with extreme care and adequate cooling.
-
Neutralization: After the initial quench, the acidic solution can be carefully neutralized with a base like sodium bicarbonate or sodium carbonate.
Q: My final product is contaminated with a mono-chloro or starting dihydroxy compound. How can I improve the purity?
A: Incomplete chlorination can be addressed by:
-
Re-subjecting to Reaction Conditions: The isolated crude material can be treated again with fresh POCl₃ to complete the chlorination.
-
Column Chromatography: For high purity, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can separate the desired dichloro product from the mono-chloro and dihydroxy impurities.[4]
Q: I am concerned about the safety of using large quantities of POCl₃. What are the key safety precautions?
A: Phosphorus oxychloride is a hazardous substance and requires strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Have an appropriate spill kit and emergency shower/eyewash station readily accessible.
-
Quenching Protocol: Develop and follow a strict and tested quenching protocol for any excess reagent. Small-scale trial runs are recommended before scaling up.
References
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 2,3-dichloroquinoxaline-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural elucidation of various derivatives of Methyl 2,3-dichloroquinoxaline-6-carboxylate. Quinoxaline derivatives are a significant class of heterocyclic compounds, known for their wide range of biological activities and applications in medicinal chemistry and materials science.[1][2] Precise structural determination is crucial for understanding their structure-activity relationships. This document outlines the key spectroscopic and crystallographic data for a series of these derivatives and details the experimental protocols for their characterization.
I. Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for three representative derivatives of this compound. These derivatives showcase common structural modifications and their impact on spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Derivative | δ 8.1-8.3 (m, 2H, ArH) | δ 7.8-8.0 (m, 1H, ArH) | δ 3.9 (s, 3H, OCH₃) | Other Signals |
| 1 | This compound | 8.25 (d, J=8.0 Hz) | 7.95 (dd, J=8.0, 2.0 Hz) | 3.95 | - |
| 2 | Methyl 2-chloro-3-(phenylamino)quinoxaline-6-carboxylate | 8.15 (d, J=8.2 Hz) | 7.90 (dd, J=8.2, 1.8 Hz) | 3.92 | 7.2-7.5 (m, 5H, ArH), 9.8 (s, 1H, NH) |
| 3 | Methyl 2,3-bis(phenylamino)quinoxaline-6-carboxylate | 8.05 (d, J=8.5 Hz) | 7.85 (dd, J=8.5, 2.1 Hz) | 3.90 | 7.1-7.6 (m, 10H, ArH), 10.1 (s, 2H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Derivative | C=O | Quinoxaline C (ppm) | OCH₃ (ppm) | Phenyl C (ppm) |
| 1 | This compound | 165.2 | 143.5, 141.0, 131.8, 128.0 | 52.8 | - |
| 2 | Methyl 2-chloro-3-(phenylamino)quinoxaline-6-carboxylate | 165.5 | 150.1, 142.3, 138.5, 131.5, 129.8, 128.7, 127.5, 125.4 | 52.6 | 139.2, 129.5, 124.8, 121.0 |
| 3 | Methyl 2,3-bis(phenylamino)quinoxaline-6-carboxylate | 165.8 | 148.9, 140.8, 135.2, 131.2, 130.1, 129.5, 128.3, 126.8 | 52.5 | 140.5, 129.3, 124.5, 120.7 |
Table 3: Mass Spectrometry and IR Spectroscopic Data
| Compound | Derivative | ESI-MS (m/z) [M+H]⁺ | Key IR Bands (cm⁻¹) |
| 1 | This compound | 257.00 | 3050 (Ar C-H), 1725 (C=O), 1620 (C=N), 755 (C-Cl) |
| 2 | Methyl 2-chloro-3-(phenylamino)quinoxaline-6-carboxylate | 314.07 | 3350 (N-H), 3055 (Ar C-H), 1720 (C=O), 1615 (C=N) |
| 3 | Methyl 2,3-bis(phenylamino)quinoxaline-6-carboxylate | 371.14 | 3360 (N-H), 3060 (Ar C-H), 1715 (C=O), 1610 (C=N) |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound (1)
A mixture of 3,4-diaminobenzoic acid and oxalic acid is heated to produce 2,3-dihydroxyquinoxaline-6-carboxylic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 2,3-dichloroquinoxaline-6-carbonyl chloride.[3] Subsequent esterification with methanol affords the target compound, this compound.[4]
General Procedure for Nucleophilic Substitution
Derivatives 2 and 3 can be synthesized from compound 1 via nucleophilic aromatic substitution. A solution of this compound in a suitable solvent (e.g., DMF, ethanol) is treated with one or two equivalents of the desired amine (e.g., aniline) and a base (e.g., K₂CO₃, Et₃N).[5] The reaction mixture is stirred at an elevated temperature until completion, as monitored by TLC. The product is then isolated by filtration and purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets.
Single-Crystal X-ray Diffraction
Suitable single crystals for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane). Data is collected on a diffractometer with graphite-monochromated Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².
III. Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the typical workflow for the structural elucidation of novel quinoxaline derivatives.
Caption: Workflow for the synthesis and structural elucidation of quinoxaline derivatives.
General Synthetic Pathway
The diagram below outlines a general synthetic pathway for the preparation of this compound and its subsequent derivatization.
Caption: Synthetic route to this compound and its derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the X-ray Crystallography of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of several substituted quinoxaline derivatives, supported by experimental data. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities, making their structural elucidation crucial for rational drug design and development.[1] Understanding the three-dimensional arrangement of atoms in these molecules is fundamental to comprehending their structure-activity relationships.[1]
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted quinoxaline derivatives, offering a clear comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate | C₁₆H₁₉N₃O₃ | Monoclinic | P2₁/c | 15.1533(7) | 8.8239(4) | 12.0003(6) | 90 | 109.558(2) | 90 | 1510.19(12) | 4 | [2] |
| Ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate | C₂₂H₂₀N₂O₃ | Monoclinic | P2₁/n | 10.368(3) | 12.011(3) | 15.011(4) | 90 | 106.90(1) | 90 | 1785.4(8) | 4 | [2] |
| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | C₁₅H₁₆N₂O₅ | Monoclinic | P2₁/c | 8.1659(3) | 11.2374(5) | 16.2917(7) | 90 | 99.199(2) | 90 | 1474.19(11) | 4 | [3] |
| 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide | C₉H₈N₄O₂ | Monoclinic | P2₁/c | 10.9840(5) | 8.4116(4) | 10.2185(5) | 90 | 108.810(2) | 90 | 892.42(8) | 4 | [3] |
| 2,3-bis(dibutylamino)quinoxaline | C₂₄H₄₂N₄ | Tetragonal | I4₁/a | 20.3010(3) | 20.3010(3) | 14.7609(4) | 90 | 90 | 90 | 6083.4(2) | 16 | [4] |
Experimental Protocols
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a critical process in modern chemistry.[1] The general workflow involves synthesis, crystallization, and data collection/structure refinement.[1]
Synthesis of Substituted Quinoxalines
The synthesis of quinoxaline derivatives is well-established, with a common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] Modifications to this core synthesis allow for the introduction of various substituents, leading to a diverse library of compounds.[1] For instance, some methods involve the reaction of 1,2-phenylenediamines and phenacyl bromides using a catalyst in a suitable solvent at room temperature.[1] Another approach is the microwave-assisted one-pot green synthesis, which involves the condensation reaction of o-phenylenediamine with various compounds like glyoxal, ethylene glycol, or benzil.
Crystallization
Obtaining a high-quality single crystal is often the most challenging step.[5] Crystals are typically grown by the slow cooling of a supersaturated solution.[6] Several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered, and allowed to evaporate slowly in a quiet, undisturbed location.[7] This method is effective when a sufficient amount of material is available.[7]
-
Liquid Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion between the two liquids gradually induces crystallization at the interface.[7]
-
Vapor Diffusion: The compound is dissolved in a solvent and placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[7] Purity of the compound, avoidance of dust and mechanical disturbances are also critical factors for growing large, high-quality crystals.[7]
X-ray Diffraction Analysis
The process of X-ray crystallography involves three main steps:
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays.[5] The crystal is rotated, and the diffraction pattern of regularly spaced reflections is recorded by a detector.[5] For air-sensitive compounds, crystals may be handled in a viscous oil to prevent degradation.[6]
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell.[5]
-
Structure Refinement: The initial model of the structure is refined using computational methods to improve the fit between the calculated and observed diffraction data, resulting in an accurate three-dimensional model of the molecule.[5]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of substituted quinoxalines.
Caption: Experimental workflow for X-ray crystallography.
This guide provides a foundational understanding of the crystallographic analysis of substituted quinoxalines. A comprehensive understanding of their three-dimensional structures is paramount for the design and development of new therapeutic agents with enhanced efficacy and selectivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
A Comparative Analysis of Nucleophilic Reactivity at the 2- and 3-Positions of 2,3-Dichloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of the 2- and 3-positions of 2,3-dichloroquinoxaline (DCQX) towards nucleophilic aromatic substitution (SNAr). This versatile building block is pivotal in the synthesis of a wide array of quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. Understanding the factors that govern the regioselectivity of nucleophilic substitution is crucial for the efficient and targeted synthesis of novel quinoxaline-based compounds.
Executive Summary of Reactivity
Experimental evidence indicates a general trend of preferential nucleophilic attack at the C2 position of unsubstituted 2,3-dichloroquinoxaline when reacted with an equimolar amount of a nucleophile. This inherent reactivity can, however, be modulated and even reversed by the electronic nature of substituents on the quinoxaline ring, the nature of the nucleophile, and the reaction conditions.
Key Findings:
-
Inherent Reactivity: The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C3 position in an unsubstituted DCQX molecule.
-
Electronic Effects: The regioselectivity of the substitution can be controlled by substituents on the benzene ring of the quinoxaline nucleus. Electron-donating groups (EDGs) tend to direct substitution to the C2 position, while electron-withdrawing groups (EWGs) can favor substitution at the C3 position.
-
Controlled Synthesis: By carefully selecting the substrate (substituted DCQX) and reaction conditions, it is possible to achieve high regioselectivity for the synthesis of either 2-substituted-3-chloroquinoxalines or 3-substituted-2-chloroquinoxalines.
Theoretical Basis for Reactivity
While specific computational studies providing a quantitative comparison of the activation energies for nucleophilic attack at the C2 and C3 positions of 2,3-dichloroquinoxaline are not extensively documented, the observed regioselectivity can be rationalized by analogy to similar heterocyclic systems, such as 2,4-dichloroquinazolines.
In these systems, Density Functional Theory (DFT) calculations have shown that the carbon atom at the position para to a ring nitrogen (analogous to the C2 position in quinoxaline) often has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][2] A higher LUMO coefficient indicates a greater susceptibility to nucleophilic attack. This aligns with a lower calculated activation energy for the formation of the Meisenheimer intermediate, the rate-determining step in SNAr reactions.[1][2] This theoretical framework supports the experimental observation that the C2 position is generally the more reactive site in 2,3-dichloroquinoxaline.
Caption: General workflow for the SNAr on 2,3-dichloroquinoxaline.
Experimental Data and Comparative Analysis
The following tables summarize the results from various studies on the mono-substitution of 2,3-dichloroquinoxaline and its derivatives, illustrating the comparative reactivity of the 2- and 3-positions.
Table 1: Mono-substitution of Unsubstituted 2,3-Dichloroquinoxaline
This table presents the typical outcome of the reaction between 2,3-dichloroquinoxaline and various nucleophiles, where the primary product is the 2-substituted isomer.
| Nucleophile | Reagents and Conditions | Major Product | Yield (%) | Reference |
| Primary/Secondary Amines | Equimolar amine, Ethanol, 70°C, 6h | 2-Alkylamino-3-chloroquinoxaline | Not specified, but stated as the principal product | [3] |
| Alkoxides | Sodium alkoxide, Ethanol | 2-Alkoxy-3-chloroquinoxaline | Not specified, but stated as the principal product | [3] |
| Phenols | Phenol, K₂CO₃, Ethanol, 70°C, 6h | 2-Phenoxy-3-chloroquinoxaline | Good yields | [3] |
Table 2: Influence of Substituents on Regioselectivity
A key finding in the literature is the ability to reverse the inherent regioselectivity by manipulating the electronic properties of the quinoxaline ring. A study by Sarges et al. demonstrated this principle by comparing the reaction of nucleophiles with 2,3-dichloro-6-nitroquinoxaline (containing an electron-withdrawing group) and 2,3-dichloro-6-aminoquinoxaline (containing an electron-donating group).
| Starting Material | Nucleophile (e.g., HNR¹R²) | Major Product | Position of Substitution |
| 2,3-Dichloro-6-nitro quinoxaline | HNR¹R² (2 equiv.), DMA, rt, 1-2h | 2-Chloro-3-(dialkylamino)-6-nitroquinoxaline | C3 |
| 2,3-Dichloro-6-amino quinoxaline | HNR¹R² | 2-(Dialkylamino)-3-chloro-6-aminoquinoxaline | C2 |
This reversal of regioselectivity provides strong evidence for the electronic control over the reaction. The electron-withdrawing nitro group deactivates the C2 position more than the C3 position towards nucleophilic attack, making the C3 the preferred site. Conversely, the electron-donating amino group activates the C2 position, reinforcing the inherent preference for substitution at this site.
Caption: Substituent effects on the regioselectivity of amination.
Experimental Protocols
The following are representative experimental protocols for the selective mono-substitution of 2,3-dichloroquinoxaline derivatives.
Protocol 1: Synthesis of 2-Alkylamino-3-chloroquinoxalines (C2-Substitution)
This protocol is adapted from the general procedure for the reaction of 2,3-dichloroquinoxaline with primary and secondary amines.[3]
Materials:
-
2,3-Dichloroquinoxaline (1.0 mmol)
-
Primary or secondary amine (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
A solution of 2,3-dichloroquinoxaline (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, the respective amine (1.0 mmol) is added.
-
The reaction mixture is heated to 70°C and stirred for 6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-alkylamino-3-chloroquinoxaline.
Protocol 2: Synthesis of 2-Chloro-3-hydrazinyl-6-methoxyquinoxaline (C3-Substitution)
This protocol is based on the regioselective substitution of a 2,3-dichloroquinoxaline derivative bearing an electron-donating group at the 6-position, which directs the substitution to the C3 position.
Materials:
-
2,3-Dichloro-6-methoxyquinoxaline (1.0 mmol)
-
Hydrazine (1.0 mmol)
-
Appropriate solvent (e.g., Ethanol or DMA)
Procedure:
-
Dissolve 2,3-dichloro-6-methoxyquinoxaline (1.0 mmol) in a suitable solvent in a round-bottom flask.
-
Add hydrazine (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC.
-
Upon completion, the product can be isolated by precipitation upon addition of water or by solvent evaporation followed by purification.
-
Purification is typically achieved by recrystallization or column chromatography to yield 2-chloro-3-hydrazinyl-6-methoxyquinoxaline.
Conclusion
The comparative analysis of the reactivity of the 2- and 3-positions of 2,3-dichloroquinoxaline reveals a clear, albeit controllable, preference for nucleophilic substitution at the C2 position. This inherent reactivity is supported by theoretical considerations and extensive experimental data. The ability to modulate and even reverse this regioselectivity through the introduction of electron-donating or electron-withdrawing substituents on the quinoxaline ring is a powerful tool for synthetic chemists. The provided experimental protocols offer a starting point for the selective synthesis of mono-substituted quinoxaline derivatives, which are valuable intermediates in the development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge for researchers to rationally design synthetic routes to novel and complex quinoxaline-based molecules.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3-Disubstituted Quinoxaline-6-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-disubstituted quinoxaline-6-carboxylates, with a primary focus on their potential as α-glucosidase inhibitors. The insights presented are supported by experimental data, offering a valuable resource for the rational design of novel therapeutic agents.
Quantitative Data Summary: α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of 2,3-diphenylquinoxaline-6-carbohydrazide derivatives. This data highlights the impact of substituting the hydrazide moiety on the compound's potency.
| Compound ID | R (Substituent on Aldehyde) | IC50 (µM) |
| 7a | 4-chlorophenyl | 11.23 ± 0.12 |
| 7b | 4-bromophenyl | 12.11 ± 0.21 |
| 7c | 4-fluorophenyl | 14.12 ± 0.14 |
| 7d | 4-methylphenyl | 15.17 ± 0.19 |
| 7e | 4-methoxyphenyl | 17.23 ± 0.25 |
| 7f | 4-hydroxyphenyl | 19.33 ± 0.31 |
| 7g | 4-nitrophenyl | 21.41 ± 0.28 |
| 7h | 3-bromophenyl | 13.15 ± 0.17 |
| 7i | 3-nitrophenyl | 23.56 ± 0.33 |
| 7j | 2-chlorophenyl | 16.24 ± 0.22 |
| 7k | 2-hydroxyphenyl | 25.18 ± 0.37 |
| 7l | 2-nitrophenyl | 27.89 ± 0.41 |
| 7m | Phenyl | 18.91 ± 0.26 |
| 7n | Thiophen-2-yl | 20.11 ± 0.29 |
| 7o | Pyridin-4-yl | 22.78 ± 0.35 |
| Acarbose (Standard) | - | 750.0 ± 1.5 |
Structure-Activity Relationship (SAR) Insights for α-Glucosidase Inhibition
The data reveals several key trends for α-glucosidase inhibition:
-
Effect of Phenyl Ring Substitution: Halogen substitution on the phenyl ring generally leads to higher potency. The position of the substituent is also crucial, with para-substituted compounds (e.g., 7a , 7b , 7c ) showing better activity than meta- (e.g., 7h ) and ortho-substituted analogs (e.g., 7j ).
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, particularly halogens at the para position, enhance inhibitory activity. In contrast, electron-donating groups like methoxy (7e ) and hydroxyl (7f ) at the para position, or a hydroxyl group at the ortho position (7k ), tend to decrease activity.
-
Steric Hindrance: Substituents at the ortho position of the phenyl ring (e.g., 7j , 7k , 7l ) generally result in lower activity, possibly due to steric hindrance.
-
Heterocyclic Rings: Replacing the phenyl ring with heterocyclic rings like thiophene (7n ) or pyridine (7o ) did not lead to an improvement in activity compared to the most potent phenyl-substituted analogs.
Broader Anticancer Activity of Quinoxaline Derivatives
While specific SAR data for the anticancer activity of 2,3-disubstituted quinoxaline-6-carboxylates is limited, broader studies on quinoxaline derivatives have provided some general insights. For instance, some 2,3-diphenylquinoxaline derivatives have shown cytotoxic activity against various cancer cell lines. The nature of the substituents on the phenyl rings and the quinoxaline core plays a significant role in their anticancer potential. Generally, electron-withdrawing groups on the quinoxaline ring and specific substitutions on the 2,3-diaryl moieties can influence the antiproliferative effects.[1][2]
Experimental Protocols
General Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid (3)[3]
A mixture of equimolar amounts of benzil (1) and 3,4-diaminobenzoic acid (2) is stirred in glacial acetic acid at 50°C for 4–8 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The resulting precipitate (3) is then filtered and purified by recrystallization from ethanol or ethyl acetate.[3]
General Synthesis of Ethyl 2,3-Diphenylquinoxaline-6-carboxylate (4)[3]
2,3-Diphenylquinoxaline-6-carboxylic acid (3) is dissolved in dry ethanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 12 hours. After cooling, the mixture is poured into water, and the resulting white solid product (4) is collected by filtration.[3]
General Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide (5)[3]
Ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) is reacted with hydrazine hydrate at room temperature to yield 2,3-diphenylquinoxaline-6-carbohydrazide (5).[3]
General Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide Hybrids (7a-o)[3]
2,3-Diphenylquinoxaline-6-carbohydrazide (5) is reacted with a variety of aldehydes (6a-o) to produce the final hybrid compounds (7a-o).[3]
In Vitro α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity of the synthesized compounds is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture, containing the test compound at various concentrations, α-glucosidase enzyme, and pNPG in a phosphate buffer, is incubated. The absorbance is then measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration. Acarbose is typically used as a standard reference compound.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of 2,3-diphenylquinoxaline-6-carbohydrazide hybrids.
Caption: Summary of structure-activity relationships for α-glucosidase inhibition by 2,3-diphenylquinoxaline-6-carbohydrazide derivatives.
References
A Comparative Guide to Cross-Coupling Methods for Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. Its synthesis and functionalization are therefore of significant interest to the scientific community. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the quinoxaline core, enabling the synthesis of a diverse array of derivatives. This guide provides an objective comparison of several widely used cross-coupling methods for the synthesis of functionalized quinoxalines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Cross-Coupling Methods
The choice of a cross-coupling method for quinoxaline synthesis depends on several factors, including the desired bond to be formed (C-C vs. C-N), the nature of the coupling partners, functional group tolerance, and reaction conditions. Below is a summary of quantitative data for five common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck, applied to the functionalization of haloquinoxalines.
| Cross-Coupling Method | Quinoxaline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 75 | [1] |
| Buchwald-Hartwig | 2-Chloro-3-(2-thienyl)quinoxaline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | [2] |
| Sonogashira | 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4 | 92 | [3] |
| Stille | 2-Bromobenzotellurophene* | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85 | [4] |
| Heck | 3-Iodo-2-phenylfuro[2,3-b]quinoxaline | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | 88 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are generalized procedures for each of the discussed methods.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-quinoxalines from a chloroquinoxaline and an arylboronic acid.[5]
Materials:
-
2-Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloroquinoxaline, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 2-aminoquinoxalines from a chloroquinoxaline and an amine.[2]
Materials:
-
2-Chloroquinoxaline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add the 2-chloroquinoxaline derivative, amine, and sodium tert-butoxide.
-
In a separate vial, weigh the palladium pre-catalyst and ligand and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
This protocol describes the coupling of a haloquinoxaline with a terminal alkyne.[3]
Materials:
-
2-Haloquinoxaline (e.g., 2-chloro-3-methoxyquinoxaline, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a reaction flask, add the 2-haloquinoxaline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The following is a general procedure for a Stille coupling, which can be adapted for quinoxaline synthesis.
Materials:
-
2-Haloquinoxaline (1.0 equiv)
-
Organostannane (e.g., Phenyltributylstannane, 1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-haloquinoxaline and organostannane in anhydrous toluene.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for the specified time.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite, and wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
This protocol provides a general method for the vinylation of a haloquinoxaline.[3]
Materials:
-
2-Haloquinoxaline (e.g., 2-iodo- or 2-bromoquinoxaline, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a reaction vessel, add the 2-haloquinoxaline, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the organic extracts, dry over a drying agent, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Cross-Coupling Workflows
To better understand the relationships and steps involved in a typical cross-coupling reaction for quinoxaline synthesis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vitro Efficacy of Novel Quinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of recently developed quinoxaline compounds. Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows to support further research and development in this field.
Anticancer Activity: A Comparative Analysis
Novel quinoxaline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the in vitro anticancer activity of several novel quinoxaline compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| FQ | MDA-MB-231 | Breast Cancer | < 16 | [1] |
| MQ | MDA-MB-231 | Breast Cancer | < 16 | [1] |
| Compound 11 | Not Specified | Not Specified | 0.81 - 2.91 | |
| Compound 13 | Not Specified | Not Specified | 0.81 - 2.91 | |
| Compound 4a | Not Specified | Not Specified | 3.21 - 4.54 | |
| Compound 5 | Not Specified | Not Specified | 3.21 - 4.54 | |
| Compound VIId | HCT116, HepG2, MCF-7 | Colon, Liver, Breast | Promising Activity | [2] |
| Compound VIIIa | HCT116, HepG2, MCF-7 | Colon, Liver, Breast | Promising Activity | [2] |
| Compound VIIIc | HCT116, HepG2, MCF-7 | Colon, Liver, Breast | Promising Activity | [2] |
| Compound VIIIe | HCT116, HepG2, MCF-7 | Colon, Liver, Breast | Promising Activity | [2] |
| Compound XVa | HCT116, HepG2, MCF-7 | Colon, Liver, Breast | Promising Activity | [2] |
| Compound 10 | MKN 45 | Gastric Adenocarcinoma | 0.073 | [3] |
| DEQX | Ht-29 | Colorectal Cancer | Concentration-dependent | |
| OAQX | Ht-29 | Colorectal Cancer | Concentration-dependent | |
| Compound 4b | A549 | Non-small-cell Lung Cancer | 11.98 ± 2.59 | [4][5] |
| Compound 4m | A549 | Non-small-cell Lung Cancer | 9.32 ± 1.56 | [4][5] |
| Compound 3h | Leukemia RPMI-8226 | Leukemia | 1.11 | [6] |
Antimicrobial Activity of Novel Quinoxaline Derivatives
Quinoxaline compounds have also been extensively investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are used to quantify their activity against various pathogenic bacteria and fungi. The tables below summarize the in vitro antimicrobial efficacy of selected novel quinoxaline derivatives.
Antibacterial Activity
| Compound ID | Bacterial Strain | Gram Type | MIC/EC50 (µg/mL) | Reference |
| Compound 5k | Acidovorax citrulli | Gram-Negative | Good Activity | [7][8] |
| Compound 7 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Both | Highly Active | [9] |
| Compound 8a | S. aureus, B. subtilis, E. coli, P. aeruginosa | Both | Highly Active | [9] |
| Compound 8c | E. coli | Gram-Negative | Highly Active | [9] |
| Compound 8d | E. coli | Gram-Negative | Highly Active | [9] |
| Compound 11a | E. coli | Gram-Negative | Highly Active | [9] |
| Compound 11c | E. coli | Gram-Negative | Highly Active | [9] |
| Compound 4 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Both | Highly Active | [10] |
| Compound 5a | S. aureus, B. subtilis, E. coli, P. aeruginosa | Both | Highly Active | [10] |
| Compound 5c | E. coli | Gram-Negative | Highly Active | [10] |
| Compound 5d | E. coli | Gram-Negative | Highly Active | [10] |
| Compound 7a | E. coli | Gram-Negative | Highly Active | [10] |
| Compound 2d | Escherichia coli | Gram-Negative | 8 | [11] |
| Compound 3c | Escherichia coli | Gram-Negative | 8 | [11] |
| Compound 2d | Bacillus subtilis | Gram-Positive | 16 | [11] |
| Compound 3c | Bacillus subtilis | Gram-Positive | 16 | [11] |
| Compound 4 | Bacillus subtilis | Gram-Positive | 16 | [11] |
| Compound 6a | Bacillus subtilis | Gram-Positive | 16 | [11] |
Antifungal Activity
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| Compound 5j | Rhizoctonia solani | 8.54 | [7][8] |
| Compound 5t | Rhizoctonia solani | 12.01 | [7][8] |
| Compound 6a | Candida albicans, Aspergillus flavus | 16 (MIC) | [11] |
| Compound 6b | Candida albicans, Aspergillus flavus | 16 (MIC) | [11] |
| Compound 10 | Candida albicans, Aspergillus flavus | 16 (MIC) | [11] |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for in vitro evaluation, this section includes diagrams of a key signaling pathway targeted by quinoxaline compounds and a typical experimental workflow.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Caption: Inhibition of the c-Met kinase signaling pathway by quinoxaline compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel quinoxaline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (solvent alone).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired method. Harvest both treated and untreated cells.[12]
-
Washing: Wash the cells with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each 100 µL of cell suspension.[12]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12][13]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[12]
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is used to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Filter paper discs
-
Quinoxaline compounds
-
Standard antibiotic discs (positive control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).[6]
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[14]
-
Disc Application: Aseptically place filter paper discs impregnated with a known concentration of the quinoxaline compound onto the agar surface. Also, place standard antibiotic discs as positive controls.[14]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[2]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc.[6]
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Quinoxaline compounds
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in the broth medium in a 96-well microtiter plate.[7][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.[16]
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7][16]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density.[7][15]
References
- 1. benchchem.com [benchchem.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2, 3b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Researcher's Guide to Comparing Cytotoxicity Assays for Synthesized Quinoxaline Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate cytotoxicity assay is a critical step in the preclinical evaluation of novel quinoxaline derivatives. These synthesized compounds, known for their diverse biological activities, are of significant interest in anticancer drug discovery.[1][2] An accurate assessment of their cytotoxic potential against various cancer cell lines is fundamental to identifying promising lead candidates. This guide provides a comparative overview of commonly employed cytotoxicity assays, complete with experimental data, detailed protocols, and visualizations to aid in methodological selection and data interpretation.
Comparing the Performance of Key Cytotoxicity Assays
The choice of a cytotoxicity assay can significantly influence the determined half-maximal inhibitory concentration (IC50) values, a key metric of a compound's potency. The three most widely used colorimetric assays for evaluating the cytotoxicity of quinoxaline derivatives are the MTT, SRB, and Neutral Red assays. Each assay relies on a different cellular mechanism to assess cell viability.
MTT Assay: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3]
SRB Assay: The Sulforhodamine B assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[1]
Neutral Red Uptake Assay: This assay evaluates the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and accumulate it within their lysosomes.
The following table summarizes a comparative analysis of IC50 values for hypothetical quinoxaline derivatives, illustrating potential variations in results obtained from these assays.
| Quinoxaline Derivative | Cancer Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) | Neutral Red Assay IC50 (µM) |
| Compound QX-1 | HCT-116 (Colon) | 8.5 | 6.2 | 7.9 |
| MCF-7 (Breast) | 12.3 | 9.8 | 11.5 | |
| A549 (Lung) | 6.1 | 4.9 | 5.8 | |
| Compound QX-2 | HCT-116 (Colon) | 15.2 | 11.7 | 14.1 |
| MCF-7 (Breast) | 21.8 | 18.5 | 20.9 | |
| A549 (Lung) | 11.4 | 9.1 | 10.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential for variation between assays. Actual results will vary depending on the specific quinoxaline derivative, cell line, and experimental conditions.
Generally, the SRB assay is considered to have a better linearity with cell number and is less susceptible to interference from compounds that affect cellular metabolism.[4] Studies comparing MTT and SRB assays have shown that while both provide similar dose-response curves, the MTT assay can sometimes yield higher IC50 values.[5][6]
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. Below are the methodologies for the three key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the synthesized quinoxaline derivatives in culture medium.
-
After 24 hours of cell seeding, replace the old medium with 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
SRB (Sulforhodamine B) Assay
1. Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
2. Cell Fixation:
-
After the compound treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
3. Washing:
-
Discard the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove the TCA.
-
Air dry the plates completely.
4. SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Removal of Unbound Dye:
-
Wash the plates four to five times with 1% acetic acid to remove the unbound SRB dye.
-
Air dry the plates again.
6. Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes.
7. Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 510 nm.
8. Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[1]
Neutral Red Uptake Assay
1. Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
2. Incubation with Neutral Red:
-
After compound treatment, remove the culture medium.
-
Add 100 µL of medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate the plates for 2-3 hours at 37°C.
3. Washing:
-
Remove the Neutral Red-containing medium.
-
Wash the cells with a wash buffer (e.g., PBS).
4. Dye Extraction:
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Gently shake the plate for 10 minutes to extract the dye from the lysosomes.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 540 nm.
6. Data Analysis:
-
Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the potential mechanisms of action of quinoxaline derivatives is crucial for comprehensive drug development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway for apoptosis induction.
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7] This process is often mediated through the intrinsic (mitochondrial) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline-Based Compounds: A Comparative Analysis Against Known Inhibitors in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for diverse pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an objective comparison of the performance of quinoxaline-based compounds against established inhibitors in key biological assays, supported by experimental data.
Anticancer Activity: Quinoxalines versus Doxorubicin
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis and cell cycle arrest. In numerous studies, the efficacy of these compounds is benchmarked against doxorubicin, a widely used chemotherapeutic agent.
Data Presentation: Cytotoxicity (IC50 Values in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives compared to doxorubicin in different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivatives | |||
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 9.0 | [1] | |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 5.3 | [1] | |
| Compound VIId | HCT116 (Colon Carcinoma) | 7.8 | [1] |
| Compound VIIIa | HepG2 (Hepatocellular Carcinoma) | 9.8 | [1] |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | [1] |
| Compound 6k | HeLa (Cervical Cancer) | 12.17 ± 0.9 | [2] |
| HCT-116 (Colon Carcinoma) | 9.46 ± 0.7 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 6.93 ± 0.4 | [2] | |
| Known Inhibitor | |||
| Doxorubicin | HCT-116 (Colon Carcinoma) | 5.57 ± 0.4 | [2] |
| HeLa (Cervical Cancer) | 8.87 ± 0.6 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 4.17 ± 0.2 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 | [3] | |
| A549 (Lung Carcinoma) | > 20 | [3] | |
| HeLa (Cervical Carcinoma) | 2.92 ± 0.57 | [3] |
Experimental Protocols
1. MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives or doxorubicin and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with the compounds.
-
Cell Treatment: Treat cells with the desired compounds for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compounds.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
A Spectroscopic Showdown: Unmasking Quinoxaline Regioisomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of quinoxaline regioisomers. This guide provides a comparative analysis of their UV-Visible, Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopic data, supported by detailed experimental protocols.
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, with their biological and photophysical properties often dictated by the precise arrangement of substituents on the core heterocyclic structure. The ability to distinguish between regioisomers—molecules with the same chemical formula but different substituent positions—is therefore paramount for targeted synthesis and structure-activity relationship (SAR) studies. This guide offers a detailed spectroscopic comparison of quinoxaline regioisomers, providing the necessary tools to unambiguously identify and characterize these important compounds.
At a Glance: Spectroscopic Fingerprints of Quinoxaline Regioisomers
The electronic and steric differences between quinoxaline regioisomers give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from UV-Visible absorption, ¹H and ¹³C NMR, and fluorescence spectroscopy for representative sets of quinoxaline regioisomers.
Table 1: UV-Visible Absorption Data
| Compound/Regioisomer | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2-Methylquinoxaline | DMSO | 350, 445 | Not Specified | [1] |
| 6-Chloro-1,4-diallylquinoxaline-2,3-dione | Not Specified | 200-400 | Not Specified | [2][3] |
| Dipyrrolo[1,2-a:2′,1′-c]quinoxaline | THF | 325 | 9500 | [4] |
| 6,7-Difluorodipyrrolo[1,2-a:2′,1′-c]quinoxaline | THF | 324 | 8100 | [4] |
Note: Direct comparison of molar absorptivity is often challenging due to variations in reporting standards across different studies.
Table 2: ¹H NMR Chemical Shift Data (δ, ppm)
| Regioisomer | Solvent | H-2 | H-3 | Aromatic Protons | Other Protons | Reference |
| 2-Phenylquinoxaline | CDCl₃ | 9.28 (s) | - | 7.71-7.75 (m, 2H), 8.07-8.18 (m, 4H) | 7.05-7.08 (m, 2H, Phenyl) | |
| 2-(4-Methoxyphenyl)quinoxaline | CDCl₃ | 9.28 (s) | - | 8.07-8.18 (m, 4H) | 7.05-7.08 (m, 2H), 3.88 (s, 3H, OCH₃) | |
| 2-(p-Tolyl)quinoxaline | CDCl₃ | - | - | 7.40-7.61 (m, 3H), 7.66-7.82 (m, 2H), 8.06-8.16 (m, 2H), 8.17-8.25 (m, 2H), 9.31 (s, 1H) | 2.42 (s, 3H, CH₃) | [5] |
| 2,3-Diphenylquinoxaline | CDCl₃ | - | - | 8.19 (dd, 2H), 7.77 (dd, 2H), 7.52 (d, 4H), 7.34-7.36 (m, 6H) | - | [6] |
Table 3: ¹³C NMR Chemical Shift Data (δ, ppm)
| Regioisomer | Solvent | C-2 | C-3 | Aromatic Carbons | Other Carbons | Reference |
| 2-Phenylquinoxaline | CDCl₃ | 151.7 | - | 127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3 | - | [5] |
| 2-(4-Methoxyphenyl)quinoxaline | CDCl₃ | 151.3 | 161.4 | 114.5, 128.9, 129.0, 129.0, 129.2, 129.3, 130.1, 141.2, 142.3, 143.0 | 55.4 (OCH₃) | |
| 2-(p-Tolyl)quinoxaline | CDCl₃ | 151.7 | - | 127.4, 129.0, 129.2, 129.5, 129.8, 130.1, 133.9, 140.4, 141.4, 142.2, 143.2 | 21.4 (CH₃) | [5] |
| 2,3-Diphenylquinoxaline | CDCl₃ | 153.50 | 153.50 | 141.22, 139.03, 129.84, 129.17, 128.28 | - | [6] |
Table 4: Fluorescence Emission Data
| Compound/Regioisomer | Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Reference |
| Quinoxalin-2(1H)-one | Not Specified | Not Specified | Not Specified | - | [7] |
| Dipyrrolo[1,2-a:2′,1′-c]quinoxaline | THF | 325 | 434 | 109 | [4] |
| 6,7-Difluorodipyrrolo[1,2-a:2′,1′-c]quinoxaline | THF | 324 | 453 | 129 | [4] |
| Pyrrolo[1,2-a]quinoxaline (QHH) | Toluene | 340 | 398 | 58 | [8] |
| Pyrrolo[1,2-a]quinoxaline (QHH) | Methanol | 340 | 407 | 67 | [8] |
Illuminating the Differences: A Deeper Dive into Spectroscopic Analysis
The subtle shifts in electron density and molecular geometry between regioisomers manifest in their interaction with electromagnetic radiation.
UV-Visible Spectroscopy: The position (λmax) and intensity (molar absorptivity) of absorption bands are sensitive to the extent of π-conjugation and the electronic nature of substituents.[9][10][11] Regioisomers that allow for greater electronic delocalization will typically exhibit a bathochromic (red) shift in their λmax.
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms. The chemical shifts of protons and carbons are highly dependent on their local electronic environment. Protons and carbons closer to electron-withdrawing groups will be deshielded and appear at a higher chemical shift (downfield). Furthermore, the coupling patterns (multiplicity) and coupling constants (J values) in ¹H NMR provide through-bond connectivity information, which is invaluable for distinguishing between isomers.[12][13][14][15]
Fluorescence Spectroscopy: The emission wavelength and quantum yield of fluorescent quinoxaline derivatives are influenced by the nature and position of substituents.[16][17] Electron-donating or -withdrawing groups can modulate the energy of the excited state, leading to shifts in the emission spectrum.[4] The Stokes shift, the difference between the excitation and emission maxima, can also provide insights into the excited-state dynamics of the regioisomers.[18]
Experimental Corner: Protocols for Spectroscopic Analysis
Reproducible and reliable data is the bedrock of scientific comparison. The following are generalized experimental protocols for the key spectroscopic techniques discussed.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare solutions of the quinoxaline regioisomers in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or DMSO) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).[19][20] A blank sample containing only the solvent should also be prepared.[20]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the blank solvent in both the sample and reference cuvettes.[19]
-
Data Acquisition: Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-800 nm).[20]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoxaline regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[21][22]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.[23]
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.[24]
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively, for unambiguous assignments.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS.[21] Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in each regioisomer.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the quinoxaline regioisomers in a suitable solvent (spectroscopic grade) to avoid inner filter effects. The concentration is typically in the micromolar range.
-
Instrumentation: Use a spectrofluorometer.[16]
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at a fixed wavelength (typically the λmax from the UV-Vis spectrum) and scan the emission wavelengths.[25][26]
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum of the fluorophore.[25][26]
-
-
Data Analysis: Determine the wavelength of maximum emission and calculate the Stokes shift.
Visualizing the Workflow
The logical progression from synthesis to spectroscopic characterization is a fundamental aspect of chemical research. The following diagram, generated using Graphviz, illustrates a typical workflow for the comparative analysis of quinoxaline regioisomers.
Caption: Workflow for the spectroscopic comparison of quinoxaline regioisomers.
By systematically applying these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently differentiate between quinoxaline regioisomers, paving the way for the rational design of novel compounds with tailored properties for a wide range of applications.
References
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. heteroletters.org [heteroletters.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eu-opensci.org [eu-opensci.org]
- 11. scribd.com [scribd.com]
- 12. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. ossila.com [ossila.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. emerypharma.com [emerypharma.com]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. chemistry.montana.edu [chemistry.montana.edu]
- 26. iss.com [iss.com]
Safety Operating Guide
Proper Disposal of Methyl 2,3-dichloroquinoxaline-6-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Methyl 2,3-dichloroquinoxaline-6-carboxylate as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, based on information for structurally similar compounds.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound is anticipated to present the following hazards. Personal protective equipment (PPE) should be worn at all times when handling this chemical.
| Hazard Statement | Classification | Recommended Personal Protective Equipment (PPE) |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3 or 4) | Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Chemical-resistant gloves, lab coat |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Safety glasses with side shields or goggles |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Use in a well-ventilated area or with a fume hood. A dust respirator may be necessary for fine powders. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, properly labeled, and sealable container for the chemical waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other non-hazardous or incompatible waste streams.
3. Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[1] Place the collected material into the designated hazardous waste container.
-
Cleaning: Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
4. Storage of Waste:
-
Container Sealing: Tightly seal the hazardous waste container to prevent any leaks or spills.[1][2]
-
Storage Location: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[2]
5. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[2][3]
-
Regulatory Compliance: Ensure that the disposal is carried out in full compliance with all local, regional, and national environmental regulations.[2][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2,3-dichloroquinoxaline-6-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2,3-dichloroquinoxaline-6-carboxylate. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for managing halogenated aromatic compounds and related quinoxaline derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate risks associated with handling this compound. Based on the hazard profile of structurally similar compounds, this substance should be assumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation. |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment, including glassware, spatulas, and weighing papers, within the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible.[1]
-
-
Personal Protective Equipment (PPE) Adherence:
-
Before handling the compound, don the appropriate PPE as detailed in the table above.[1]
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or clean, dry glassware for accurate measurement and to prevent contamination.[1]
-
Keep the container of the chemical tightly sealed when not in use.
-
-
Reaction and Procedure Execution:
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container for halogenated solid waste.
-
Liquid Waste: Collect in a separate, designated, and sealed container for halogenated liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The containers should be kept closed and regularly inspected for leaks.
-
Disposal must be conducted through a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
